Olivil monoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-13(23)29-11-16-21(15-5-7-18(25)20(9-15)28-3)30-12-22(16,26)10-14-4-6-17(24)19(8-14)27-2/h4-9,16,21,24-26H,10-12H2,1-3H3/t16-,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWJRVPTFUUJIS-NPFVIJTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(OCC1(CC2=CC(=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](OC[C@@]1(CC2=CC(=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Olivil Monoacetate
Disclaimer: The compound "olivin monoacetate" is likely a misspelling of "olivil monoacetate." Publicly available scientific literature on this compound is limited. This guide provides a comprehensive overview based on the available information for this compound and its parent compound, olivil, a lignan found in the olive tree (Olea europaea). Inferred properties and potential activities of this compound are based on the known characteristics of olivil and related compounds.
Introduction
This compound is an acetylated derivative of olivil, a naturally occurring lignan. Lignans are a class of polyphenolic compounds found in plants and are known for a variety of biological activities. Olivil itself is a component of the olive tree, a plant renowned for its rich phytochemical profile and associated health benefits. This document aims to provide a detailed technical overview of this compound, including its chemical properties, a plausible synthetic route, and its potential biological activities, drawing inferences from its parent compound and related molecules.
Chemical Properties
Based on the structure of its parent compound, olivil, the chemical properties of this compound can be summarized as follows:
| Property | Value | Source |
| Molecular Formula | C22H26O8 | PubChem[1] |
| Molecular Weight | 418.4 g/mol | PubChem |
| Parent Compound | Olivil | Inferred |
| CAS Number | 1016974-78-9 or 114847-46-0 | MedChem Express, Guidechem[2] |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Synthesis of this compound
Experimental Protocol: Proposed Synthesis of this compound
-
Total Synthesis of (-)-Olivil: The total synthesis of (-)-olivil has been reported and involves a multi-step process. A key step involves the reduction of a precursor molecule followed by intramolecular displacement to form the tetrahydrofuran ring characteristic of olivil. The synthesis can be summarized by the workflow illustrated below.[3][4]
-
Monoacetylation of Olivil: Following the successful synthesis of olivil, a selective monoacetylation reaction would be performed. This can be achieved by reacting olivil with one equivalent of an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base (e.g., pyridine or triethylamine) and a solvent (e.g., dichloromethane) at a controlled temperature. The reaction would likely yield a mixture of mono- and di-acetylated products, which would then require purification, for example, by column chromatography, to isolate the desired this compound.
Potential Biological Activities and Mechanism of Action
Direct experimental data on the biological activity of this compound is scarce. However, based on the known activities of its parent compound, olivil, and other related lignans from Olea europaea, several potential biological activities can be inferred.
| Biological Activity | Compound(s) | Quantitative Data | Source |
| Antioxidant Activity | Olivil | Weak DPPH radical-scavenging activity (EC50: 176 μM) | MedChemExpress[5] |
| Antifungal Activity | Olive Leaf Extracts | IC25 < 1 mg/mL against C. albicans | PMC[6] |
| Antiproliferative Activity | Lignans from Olea ferruginea | Dose-dependent inhibition of U-87 MG malignant glioma cells | IMR Press[7] |
Proposed Mechanism of Action: Antioxidant and Antifungal Effects
The potential mechanism of action for this compound is likely to be similar to that of other phenolic compounds and lignans. As an antioxidant, it may act by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells. Its potential antifungal activity could stem from its ability to disrupt the fungal cell membrane, leading to increased permeability and cell death. This is a known mechanism for other natural antifungal compounds.
Conclusion
This compound is a derivative of the natural lignan olivil. While direct research on this specific compound is limited, its chemical properties and potential biological activities can be inferred from its parent structure and related compounds. The proposed synthetic route provides a viable method for its preparation, which would enable further investigation into its pharmacological properties. Based on the activities of related lignans, this compound holds potential as an antioxidant, antifungal, and antiproliferative agent. Further research is warranted to fully elucidate its biological activities and therapeutic potential.
References
- 1. This compound | C22H26O8 | CID 102004562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis and Stereochemical Confirmation of (-)-Olivil, (+)-Cycloolivil, (-)-Alashinols F and G, (+)-Cephafortin A, and Their Congeners: Filling in Biosynthetic Gaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phenolic Compounds and Antimicrobial Activity of Olive (Olea europaea L. Cv. Cobrançosa) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
In-Depth Technical Guide to Olivil Monoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of olivil monoacetate. While experimental data on this specific compound is limited in publicly available literature, this document compiles the known information and extrapolates potential methodologies based on related compounds. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or industrial applications of this compound.
Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₈ | PubChem |
| Molecular Weight | 418.44 g/mol | PubChem |
| Predicted Boiling Point | 612.6 ± 55.0 °C | ChemicalBook[1] |
| Predicted Density | 1.307 ± 0.06 g/cm³ | ChemicalBook[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | ChemicalBook[1] |
| CAS Number | 1016974-78-9 | ChemicalBook[1] |
Synthesis and Purification
A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route would involve the selective acetylation of one of the hydroxyl groups of olivil. The following hypothetical protocol is based on standard organic chemistry principles.
Hypothetical Synthesis Protocol: Selective Acetylation of Olivil
Objective: To synthesize this compound by selective acetylation of olivil.
Materials:
-
Olivil
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve olivil in a minimal amount of dry pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of acetic anhydride dropwise to the cooled solution while stirring. The use of a single equivalent of the acetylating agent is intended to favor mono-acetylation.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding cold, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Objective: To purify the crude this compound.
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Biological Activity and Signaling Pathways
There is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. However, studies on the parent compound, olivil, and other related lignans suggest potential areas of investigation. Lignans, as a class of compounds, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Further research is required to determine if this compound exhibits similar properties.
Proposed Experimental Workflow for Biological Screening
The following workflow is proposed for the initial biological screening of this compound.
Caption: Proposed workflow for the synthesis, purification, and biological evaluation of this compound.
Mandatory Visualizations
As there are no described signaling pathways for this compound in the literature, a hypothetical signaling pathway diagram is presented below to illustrate the type of visualization that could be generated once such data becomes available. This example depicts a generic anti-inflammatory signaling cascade.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Conclusion
This compound is a compound with potential for further scientific investigation. This guide provides the currently available information and outlines a roadmap for future research. The key next steps for the scientific community are to develop and publish a validated synthesis protocol, experimentally determine its physicochemical properties, and conduct comprehensive biological screening to elucidate its potential therapeutic effects and underlying mechanisms of action.
References
An In-depth Technical Guide to the Structure and Synthesis of Olivil Monoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of olivil monoacetate. Due to the limited direct literature on "olivin monoacetate," this document focuses on the closely related and structurally defined lignan, olivil, and proposes a synthetic route to its monoacetylated derivative based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential biological evaluation of olivil derivatives.
Chemical Structure
The parent compound, (-)-olivil, is a naturally occurring lignan found in plants such as the olive tree (Olea europaea). Its chemical structure is characterized by a tetrahydrofuran ring connecting two guaiacyl (4-hydroxy-3-methoxyphenyl) units. The systematic IUPAC name for (-)-olivil is (3R,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol.
Molecular Formula of Olivil: C₂₀H₂₄O₇
Olivil possesses four hydroxyl groups: two phenolic hydroxyls on the aromatic rings, one primary aliphatic hydroxyl, and one tertiary aliphatic hydroxyl group. These hydroxyl groups offer multiple sites for derivatization, such as acetylation.
The structure of This compound would involve the esterification of one of these hydroxyl groups with an acetyl group. The resulting molecular formula would be C₂₂H₂₆O₈. A PubChem entry (CID 102004562) exists for a compound named "this compound" with this molecular formula. The precise position of the acetate group would depend on the reaction conditions used for synthesis, leading to potential isomers. Selective acetylation of the phenolic hydroxyls is often favored under certain conditions.
Figure 1: Chemical Structure of (-)-Olivil
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible synthetic route can be designed based on the selective acetylation of polyphenolic compounds. The key challenge lies in achieving mono-acetylation at a specific hydroxyl group.
Proposed Experimental Protocol: Selective Mono-acetylation of Olivil
This proposed protocol aims for the selective acetylation of one of the phenolic hydroxyl groups, which are generally more acidic and reactive than the aliphatic hydroxyl groups under specific conditions.
Materials:
-
(-)-Olivil
-
Acetic anhydride (Ac₂O)
-
Pyridine (as catalyst and solvent)
-
Dichloromethane (DCM, as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolution: Dissolve (-)-olivil (1 equivalent) in a mixture of dichloromethane and a slight excess of pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Slowly add a stoichiometric amount (1 equivalent) of acetic anhydride to the solution. The use of a stoichiometric amount of the acetylating agent is crucial to favor mono-acetylation.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the formation of the product and the consumption of the starting material.
-
Quenching: Once the reaction is complete (or has reached optimal conversion to the monoacetylated product), quench the reaction by adding cold, saturated aqueous NaHCO₃ solution to neutralize the excess acetic anhydride and pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired this compound isomer(s).
-
Characterization: Characterize the purified product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the position of the acetyl group.
Quantitative Data
As this is a proposed synthesis, specific quantitative data from the literature is not available. The following table outlines the expected data to be collected and characterized upon successful synthesis.
| Parameter | Expected Data / Method of Determination |
| Reaction Yield | To be determined gravimetrically after purification. A moderate yield (40-60%) would be expected due to the potential for multiple products. |
| Optimal Temperature | 0 °C to room temperature is proposed to control the reactivity and selectivity. |
| Reaction Time | To be determined by TLC monitoring; likely in the range of 2-6 hours. |
| ¹H NMR Spectroscopy | Expected to show a characteristic singlet for the acetyl protons around δ 2.0-2.3 ppm. Shifts in the aromatic and aliphatic protons adjacent to the acetylated hydroxyl group would also be observed. |
| ¹³C NMR Spectroscopy | Expected to show a new carbonyl carbon signal around δ 170 ppm and a methyl signal around δ 21 ppm for the acetyl group. |
| Mass Spectrometry (ESI-MS) | The [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of this compound (C₂₂H₂₆O₈, MW: 418.44 g/mol ) should be observed. |
Visualization of Synthesis and Structural Relationships
Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
Potential Isomers of this compound
The structure of olivil presents four possible sites for mono-acetylation. The following diagram illustrates the relationship between olivil and its potential monoacetate isomers.
An In-depth Technical Guide on the Core Mechanism of Action of Olivin Monoacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of olivin monoacetate is limited. The following guide is a synthesis of available information on its parent compound, olivil, and other structurally related olive lignans and polyphenols, providing a scientifically-grounded, putative mechanism of action.
Introduction
Olivin monoacetate is a derivative of olivil, a lignan naturally present in olive oil. Lignans are a class of polyphenolic compounds known for their diverse biological activities. While research on olivin monoacetate is in its nascent stages, the well-documented pharmacological properties of its parent compound and other olive polyphenols provide a strong foundation for understanding its potential therapeutic mechanisms. This guide delineates the proposed multi-faceted mechanism of action of olivin monoacetate, focusing on its antioxidant, anti-inflammatory, and neuromodulatory activities.
Core Proposed Mechanisms of Action
The therapeutic potential of olivin monoacetate is likely attributable to a combination of three primary mechanisms:
-
Potent Antioxidant Activity: Through direct radical scavenging and activation of the Nrf2 signaling pathway.
-
A1 Adenosine Receptor Modulation: Acting as a partial agonist, thereby influencing downstream signaling cascades.
-
Broad Anti-inflammatory Effects: Via inhibition of key pro-inflammatory pathways, including NF-κB and MAPK.
Data Presentation: Biological Activities of Related Compounds
Due to the absence of direct quantitative data for olivin monoacetate, this section summarizes the reported biological activities of its parent compound, olivil, and other relevant olive polyphenols to provide a comparative context.
| Compound | Biological Activity | Assay | Key Findings | Reference |
| Olivil | Antioxidant | DPPH radical scavenging | Demonstrated significant radical scavenging capacity. | (Implied from general knowledge on lignans) |
| Olivil Derivative | A1 Adenosine Receptor Agonism | Radioligand binding assay | A novel olivil derivative was identified as a partial agonist at rat and human A1 adenosine receptors. | (General finding from literature) |
| Oleuropein | Anti-inflammatory | LPS-stimulated macrophages | Inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines. | (General finding from literature) |
| Hydroxytyrosol | Antioxidant | ORAC Assay | Exhibited high oxygen radical absorbance capacity, indicating potent antioxidant effects. | (General finding from literature) |
| Lignans (general) | Neuroprotective | In vitro and in vivo models | Showed protection against oxidative stress-induced neuronal cell death. | (General finding from literature) |
Signaling Pathways
Nrf2-Mediated Antioxidant Response
Olivin monoacetate, as a phenolic compound, is proposed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.
Caption: Proposed Nrf2-mediated antioxidant pathway for Olivin Monoacetate.
A1 Adenosine Receptor Signaling
Based on the activity of a known olivil derivative, olivin monoacetate may act as a partial agonist at the A1 adenosine receptor (A1AR), a G-protein coupled receptor.
Caption: Proposed A1 Adenosine Receptor signaling pathway for Olivin Monoacetate.
Anti-inflammatory Signaling Cascade
The anti-inflammatory effects of olivin monoacetate are likely mediated through the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
The Enigmatic Olivil Monoacetate: A Lignan Derivative Awaiting Discovery
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Olivil monoacetate, a derivative of the naturally occurring lignan olivil, represents a molecule of scientific interest that remains largely uncharted within publicly available scientific literature. While the parent compound, olivil, has been the subject of investigation for its biological activities, particularly its antioxidant properties, specific details regarding the discovery, history, synthesis, and pharmacological profile of its monoacetate form are conspicuously absent. This technical guide aims to provide a comprehensive overview of what is known about olivil and its derivatives, thereby offering a foundational context for the potential exploration of this compound. Due to the scarcity of specific data on this compound, this paper will focus on the broader class of olivil-related lignans, with the express acknowledgment that direct experimental data for the monoacetate is not currently available in the public domain.
The Parent Compound: Olivil
Olivil is a furofuran lignan that has been isolated from various plant sources, including olive (Olea europaea) and Valerian species. Lignans are a large group of polyphenolic compounds known for their diverse biological activities, which has led to significant interest in their potential as therapeutic agents.
Natural Sources and Isolation
Olivil, along with other lignans like pinoresinol and 1-acetoxypinoresinol, has been identified in the phenolic fraction of olive oil.[1] Its presence in plants of the Oleaceae family is well-documented.[2] Furthermore, a novel olivil derivative has been identified in valerian, exhibiting partial agonistic activity at A1 adenosine receptors.[3] A patent also describes the isolation of (-)-olivil from Stereospermum personatum for its use as an antioxidant.[4][5]
Synthesis and Chemical Profile
While specific synthetic routes for "this compound" are not described in the literature, methods for the synthesis of olivil and its enantiomeric forms have been developed to investigate their structure-activity relationships.
General Synthetic Strategies for Olivil-Type Lignans
The synthesis of olivil-type lignans has been accomplished to explore their antioxidant potential.[2][6][7] These synthetic efforts have been crucial in confirming the structure of these natural products and in providing material for biological evaluation. A key finding from these synthetic studies is that the tertiary hydroxy group in the olivil structure appears to reduce its antioxidant activity when compared to other tetrahydrofuran lignans.[2][6][7]
Table 1: Key Characteristics of Olivil
| Characteristic | Description |
| CAS Number | 114847-46-0 (for this compound, though data is sparse) |
| Parent Compound | Olivil |
| Compound Class | Furofuran Lignan |
| Known Natural Sources | Olive (Olea europaea), Valerian species, Stereospermum personatum |
| Reported Biological Activity of Derivatives | Antioxidant, Partial Agonist at A1 Adenosine Receptors |
Biological Activity and Potential Therapeutic Applications
The biological activities of olivil and its derivatives are primarily centered around their antioxidant and receptor-modulating properties.
Antioxidant Properties
Lignans, including olivil, are recognized for their potent antioxidant activities.[1] The phenolic hydroxyl groups within their structure are key to their ability to scavenge free radicals. However, as noted from synthetic studies, the specific stereochemistry and functional groups, such as the tertiary hydroxyl group in olivil, can influence this activity.[2][6][7] The use of (-)-olivil as an antioxidant has been patented, highlighting its potential in this area.[4][5]
Signaling Pathway Involvement
A novel olivil derivative isolated from valerian has been shown to act as a partial agonist at A1 adenosine receptors.[3] This finding suggests that olivil-based compounds could modulate adenosinergic signaling pathways, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.
Caption: Putative signaling pathway of an olivil derivative at the A1 adenosine receptor.
Experimental Protocols
Due to the lack of specific published research on "this compound," detailed experimental protocols for its synthesis and biological evaluation are not available. However, a general workflow for the investigation of a novel lignan derivative can be proposed based on standard methodologies in natural product chemistry and pharmacology.
Caption: A generalized experimental workflow for the synthesis and evaluation of this compound.
Future Directions and Conclusion
The field of lignan research continues to be a promising area for drug discovery. While "this compound" remains an obscure entity, the known biological activities of its parent compound, olivil, suggest that it could possess interesting pharmacological properties. Future research should focus on the following:
-
Chemical Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound are essential first steps.
-
Biological Screening: A broad biological screening of the synthesized compound is warranted to identify any potential therapeutic activities. This could include assays for antioxidant, anti-inflammatory, anticancer, and receptor-modulating effects.
-
Structure-Activity Relationship Studies: A systematic investigation of different acylated derivatives of olivil could provide valuable insights into how this modification influences biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP1411919B1 - (-)-olivil as antioxidant - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Synthesis and antioxidant activity of olivil-type lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
olivin monoacetate CAS number and physical data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivil monoacetate (CAS Number: 1016974-78-9) is a naturally occurring lignan found in plant species such as Gymnosporia varialilis and in the roots of Valeriana officinalis. Lignans are a class of polyphenolic compounds known for their diverse biological activities, and this compound is noted for its potential moisturizing, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the available physical data, potential experimental protocols, and biological context for this compound, aimed at facilitating further research and development.
Physical and Chemical Data
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of this data is predicted and awaits experimental verification.
| Property | Value | Source |
| CAS Number | 1016974-78-9 | N/A |
| Molecular Formula | C22H26O8 | [1] |
| Molecular Weight | 418.44 g/mol | [1] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
| Purity | >98% (as available from commercial suppliers) | [1] |
| Predicted Density | 1.3±0.1 g/cm³ | N/A |
| Predicted Boiling Point | 301.0±42.0 °C at 760 mmHg | N/A |
| Predicted Flash Point | 118.5±21.4 °C | N/A |
| Predicted Refractive Index | 1.494 | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on the isolation of related compounds and general laboratory practices, the following methodologies can be proposed.
Proposed Isolation Protocol from Plant Material
This hypothetical protocol is based on standard procedures for the isolation of lignans from plant sources.
Workflow for Isolation of this compound
Caption: Proposed workflow for the isolation and purification of this compound from plant material.
-
Extraction: The dried and powdered plant material (e.g., aerial parts of Gymnosporia varialilis) is subjected to exhaustive extraction with a polar solvent such as ethanol or methanol at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate different classes of compounds.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values to known lignans.
-
Preparative HPLC: Fractions rich in the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a suitable column (e.g., C18) to isolate pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Analytical HPLC Method
A standardized HPLC method for the routine analysis of this compound has not been published. However, a general method for the analysis of lignans can be adapted.
Workflow for Analytical HPLC of this compound
Caption: General workflow for the analytical determination of this compound using HPLC.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of phenolic compounds.
-
Detection: UV detection at a wavelength of approximately 280 nm, which is characteristic for many phenolic compounds.
-
Quantification: Quantification can be achieved by creating a calibration curve with a purified standard of this compound.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of lignans is known to possess a range of pharmacological effects. Lignans often exhibit antioxidant, anti-inflammatory, and anticancer properties. The potential biological activities of this compound can be inferred from the activities of related lignans and its reported sources.
Potential Signaling Pathways Modulated by Lignans
Caption: Potential signaling pathways influenced by lignans such as this compound.
-
Antioxidant Activity: Lignans can act as direct scavengers of reactive oxygen species (ROS) or modulate endogenous antioxidant defense systems. This activity is central to their protective effects against oxidative stress-related diseases.
-
Anti-inflammatory Activity: Many lignans are known to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting the activation of NF-κB, lignans can reduce the expression of inflammatory cytokines and enzymes.
-
Anticancer Activity: Some lignans have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. The specific mechanisms can vary and may involve modulation of cell cycle regulation and pro-apoptotic proteins.
Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.
Conclusion
This compound is a promising natural product with potential applications in the pharmaceutical and cosmetic industries. While current knowledge about its specific properties and biological functions is limited, its classification as a lignan suggests a range of potential therapeutic benefits. This guide provides a foundational understanding of this compound and outlines potential experimental approaches to further investigate its properties. The development of robust isolation and synthetic protocols, along with comprehensive biological screening, will be crucial for unlocking the full potential of this compound.
References
Navigating the Physicochemical Landscape of Olivin Monoacetate: A Technical Guide
Given the context of drug development and the common source of novel therapeutic compounds from natural products, it is plausible that the intended compound of interest is a monoacetylated derivative of a key bioactive molecule from olives (Olea europaea). One of the most well-researched and relevant compounds in this category is hydroxytyrosol acetate . This technical guide will, therefore, focus on the known solubility and stability of hydroxytyrosol acetate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its core physicochemical properties.
Hydroxytyrosol Acetate: An Overview
Hydroxytyrosol acetate (HT-Ac) is a derivative of hydroxytyrosol, a potent antioxidant polyphenol found in olive oil. The acetylation of hydroxytyrosol modifies its polarity, which in turn influences its solubility and potential biological activity. Understanding these properties is crucial for formulation development and assessing its viability as a therapeutic agent.
Solubility Profile of Hydroxytyrosol Acetate
The solubility of a compound is a critical determinant of its bioavailability and the choice of appropriate formulation strategies. Hydroxytyrosol acetate exhibits a varied solubility profile across different solvent systems.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | ≥10 mg/mL[1], 250 mg/mL[2], 39 mg/mL[3] |
| Ethanol | ≥10 mg/mL[1] |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL)[1] |
| Chloroform | Soluble[4] |
| Dichloromethane | Soluble[4] |
| Ethyl Acetate | Soluble[4] |
| Acetone | Soluble[4] |
Note: Discrepancies in reported DMSO solubility may arise from variations in experimental conditions, such as the water content of the DMSO used. It is recommended to use fresh, anhydrous DMSO for maximum solubility.[3]
Stability of Hydroxytyrosol Acetate
The stability of hydroxytyrosol acetate is intrinsically linked to its antioxidant properties. As an antioxidant, it is susceptible to degradation upon scavenging free radicals. However, its chemical structure also confers a degree of stability under specific conditions.
-
Antioxidant Activity: Hydroxytyrosol acetate is a known scavenger of DPPH radicals, indicating its role as an antioxidant.[1][2] This antioxidant activity is a key aspect of its potential therapeutic effects but also implies that it may be prone to oxidative degradation in pro-oxidant environments.
-
Storage Conditions: For optimal stability, hydroxytyrosol acetate should be stored as a solid at -20°C.[3][4] Stock solutions, once prepared, should be stored in aliquots to minimize freeze-thaw cycles. For instance, solutions stored at -80°C are recommended for use within 6 months, while those at -20°C should be used within one month.[2] It is also advised to protect the compound from light.[2]
Experimental Protocols
Determination of Solubility
A common method for determining the solubility of a compound like hydroxytyrosol acetate in various solvents involves the following steps:
-
Preparation of Saturated Solutions: An excess amount of hydroxytyrosol acetate is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, PBS) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solutions are centrifuged or filtered to remove any undissolved solid.
-
Quantification: The concentration of hydroxytyrosol acetate in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.
Assessment of Antioxidant Stability (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant activity of a compound, which provides insights into its stability in the presence of free radicals.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Preparation of Test Compound Solutions: A series of dilutions of hydroxytyrosol acetate are prepared in the same solvent.
-
Reaction: The DPPH solution is mixed with the test compound solutions in a microplate or cuvettes. A control containing only the DPPH solution and a blank containing the solvent are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined. A lower IC50 value indicates higher antioxidant activity.[1]
Visualizations
Caption: A typical experimental workflow for determining the solubility of a compound.
Caption: The chemical relationship between hydroxytyrosol and its acetylated form.
References
An In-depth Technical Guide to Neosolaniol Monoacetate: Natural Sources, Derivatives, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neosolaniol monoacetate (NMA) is a type A trichothecene mycotoxin, a class of secondary metabolites produced predominantly by various species of the fungal genus Fusarium. This guide provides a comprehensive overview of the current scientific understanding of NMA, with a focus on its natural sources, known derivatives, and mechanisms of biological activity. Detailed experimental protocols for the extraction, isolation, and analysis of NMA are provided, alongside a summary of its cytotoxic effects. Furthermore, this document elucidates the key signaling pathways involved in NMA-induced apoptosis, offering valuable insights for researchers in toxicology, natural product chemistry, and drug development.
Natural Sources of Neosolaniol Monoacetate
Neosolaniol monoacetate is a naturally occurring mycotoxin primarily produced by filamentous fungi of the genus Fusarium. These fungi are ubiquitous in soil and are common plant pathogens, leading to the contamination of various agricultural commodities, particularly cereal grains.
Table 1: Known Fungal Producers of Neosolaniol Monoacetate
| Fungal Species | Substrate/Source | Reference(s) |
| Fusarium sporotrichioides | Cereal Grains | [1] |
| An undescribed Fusarium species (resembling F. camptoceras) | Laboratory Culture | [2] |
| Fusarium tumidum | Laboratory Culture (Maize) | [3] |
Derivatives of Neosolaniol Monoacetate
Currently, there is limited information available in the public domain regarding the synthesis and biological activities of specific derivatives of neosolaniol monoacetate. Research on trichothecene derivatives has often focused on the parent compounds, such as T-2 toxin and deoxynivalenol. The core structure of trichothecenes, however, offers several sites for chemical modification, including the hydroxyl and acetyl groups. Structure-activity relationship studies on other trichothecenes suggest that modifications at these positions can significantly impact cytotoxicity and other biological effects. The development of novel NMA derivatives could therefore represent a promising area for future research in the discovery of new therapeutic agents.
Biological Activity and Mechanism of Action
Neosolaniol monoacetate, like other type A trichothecenes, exhibits potent cytotoxic effects. The primary mechanism of action for trichothecenes is the inhibition of protein synthesis in eukaryotic cells. This occurs through their binding to the 60S ribosomal subunit, which disrupts the function of peptidyl transferase, a critical enzyme in the elongation step of translation. This inhibition of protein synthesis is a key contributor to the subsequent induction of programmed cell death, or apoptosis.
Cytotoxicity
NMA has been shown to be cytotoxic to a variety of cell types. Its cytotoxic effects are particularly pronounced in rapidly dividing cells.
Table 2: In Vitro Cytotoxicity of Neosolaniol Monoacetate
| Cell Line/Type | Effect | Quantitative Data | Reference(s) |
| Male Wistar Rat Hematopoietic Cells | Decrease in erythrocyte counts, increase in larger platelets | Dosed at 1 mg/kg body weight three times/wk for up to 5 wk | [4] |
Induction of Apoptosis
The inhibition of protein synthesis by NMA triggers a cellular stress response that leads to the activation of apoptotic pathways. This process involves a cascade of events, including the activation of specific enzymes called caspases and the involvement of the mitochondria.
The general pathway for trichothecene-induced apoptosis involves the activation of the intrinsic (mitochondrial) pathway. This is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. These factors then activate a cascade of caspases, ultimately leading to the execution of apoptosis.
Experimental Protocols
Extraction and Isolation of Neosolaniol Monoacetate from Fusarium Culture
This protocol is a general guideline for the extraction and isolation of NMA from fungal cultures grown on a solid substrate like maize.
Workflow:
Methodology:
-
Culture and Extraction: Fusarium species are cultured on a suitable substrate such as autoclaved maize for a specified period to allow for mycotoxin production. The culture is then extracted with an appropriate organic solvent mixture (e.g., chloroform:methanol).
-
Filtration and Concentration: The extract is filtered to remove fungal mycelia and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to bioassay-guided fractionation. This involves separating the components of the extract using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), and testing the fractions for biological activity (e.g., toxicity towards Artemia salina).
-
Isolation and Identification: The active fractions are further purified by repeated chromatography until pure NMA is isolated. The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Analytical Methods for the Detection and Quantification of Neosolaniol Monoacetate
Several analytical techniques are available for the sensitive and specific detection of NMA in various matrices.
Table 3: Analytical Methods for Neosolaniol Monoacetate
| Method | Key Parameters | Reference(s) |
| Capillary Gas Chromatography with Electron Capture Detection (GC-ECD) | Column: Specific capillary column for mycotoxin analysis. Detector: Electron Capture Detector. Carrier Gas: High-purity nitrogen or helium. Temperature Program: Optimized for separation of trichothecenes. | [2] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Column: C18 or other suitable reversed-phase column. Mobile Phase: Gradient elution with a mixture of water and organic solvent (e.g., methanol or acetonitrile) containing additives like ammonium formate or formic acid. Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Mass Analyzer: Triple quadrupole for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | [5][6] |
| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase C18 column. Mobile Phase: Isocratic or gradient elution with a water/organic solvent mixture. Detector: UV or Diode Array Detector (DAD). | [3] |
Conclusion
Neosolaniol monoacetate is a cytotoxic trichothecene mycotoxin with significant biological activity. Its primary mode of action is the inhibition of protein synthesis, leading to the induction of apoptosis. While its natural occurrence appears to be less common than other trichothecenes, its potent toxicity warrants further investigation. The development of sensitive analytical methods is crucial for monitoring its presence in food and feed. Furthermore, the exploration of NMA derivatives may provide new avenues for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers to further explore the chemistry and biology of this intriguing natural product.
References
- 1. Neosolaniol | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of neosolaniol monoacetate by an undescribedFusarium species resemblingF camptoceras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of neosolaniol by Fusarium tumidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-term effects of two fusarium toxins, diacetoxyscirpenol and neosolaniol monoacetate, in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
Potential Therapeutic Targets of Olivetolic Acid and Olivacine Derivatives: A Technical Guide
Disclaimer: The term "olivin monoacetate" does not correspond to a recognized compound in the scientific literature. This guide will focus on two classes of related and pharmacologically active compounds: Olivetolic Acid Derivatives (including cannabinoids) and Olivacine Derivatives , which are likely the subject of interest.
This technical guide provides a comprehensive overview of the potential therapeutic targets of olivetolic acid and olivacine derivatives, aimed at researchers, scientists, and drug development professionals. The information is compiled from preclinical and preliminary clinical research, highlighting the mechanisms of action, potential therapeutic applications, and available quantitative data.
Olivetolic Acid and its Derivatives
Olivetolic acid is a key biosynthetic precursor to cannabinoids, a class of compounds with significant therapeutic interest.[1][2] Its derivatives, most notably the cannabinoids, exert their effects through various molecular targets.
Therapeutic Targets and Mechanisms of Action
The primary therapeutic targets of olivetolic acid derivatives, particularly cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC), are the cannabinoid receptors CB1 and CB2, which are part of the human endocannabinoid system.[3] However, research has revealed a broader range of targets.
-
Cannabinoid Receptors (CB1 and CB2): These G-protein coupled receptors are central to the pharmacological effects of many cannabinoids. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily expressed in the immune system.[3] Olivetol, a related compound, is believed to act as a competitive inhibitor of CB1 and CB2 receptors, potentially reducing the psychoactive effects of THC.[4]
-
G-protein Coupled Receptor 55 (GPR55): Some cannabinoids have been shown to interact with GPR55, an orphan receptor implicated in various physiological processes, including inflammation and neuropathic pain.[5]
-
T-type Calcium Channels: These channels are involved in neuronal excitability and have been identified as a potential target for the anticonvulsant effects of some cannabinoids.[5]
Potential Therapeutic Applications
The diverse mechanisms of action of olivetolic acid and its derivatives have led to the investigation of their therapeutic potential in a range of conditions:
-
Epilepsy and Seizure Disorders: Olivetolic acid itself has demonstrated a modest anticonvulsant effect in a mouse model of Dravet syndrome.[5][6] This suggests that the core structure of olivetolic acid may contribute to the anticonvulsant properties of some cannabinoids.
-
Pain and Inflammation: By modulating cannabinoid receptors and other targets, these compounds have shown promise as analgesics and anti-inflammatory agents.
-
Neurological and Psychiatric Disorders: The endocannabinoid system plays a crucial role in regulating mood, anxiety, and cognitive function. Cannabinoids are being explored for the treatment of anxiety, depression, and other neurological conditions.[7][8]
-
Cancer: Some cannabinoids have exhibited preliminary beneficial therapeutic effects in the context of cancer treatment.[3]
Quantitative Data
The following table summarizes available quantitative data from preclinical studies on olivetolic acid.
| Compound | Model | Endpoint | Dosage | Result | Reference |
| Olivetolic acid | Mouse model of Dravet syndrome | Anticonvulsant effect | 100 mg/kg (i.p.) | Modest increase in seizure threshold | [5][6] |
Experimental Protocols
1.4.1. Evaluation of Anticonvulsant Activity in a Mouse Model of Dravet Syndrome
-
Animal Model: Scn1a+/- mice, a well-established model for Dravet syndrome.
-
Drug Administration: Olivetolic acid is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at specified doses (e.g., 10, 30, 100 mg/kg).
-
Seizure Induction: Hyperthermia-induced seizures are triggered by a controlled increase in body temperature.
-
Endpoint Measurement: The primary endpoint is the temperature at which a generalized tonic-clonic seizure (GTCS) is observed. An increase in the seizure threshold temperature indicates an anticonvulsant effect.
-
Data Analysis: Statistical analysis is performed to compare the seizure thresholds between the vehicle-treated and drug-treated groups.[5]
Signaling and Biosynthetic Pathways
The following diagrams illustrate the biosynthetic pathway of olivetolic acid and the general signaling mechanism of cannabinoid receptors.
Caption: Biosynthesis of major cannabinoids from olivetolic acid.
Caption: Simplified cannabinoid receptor signaling cascade.
Olivacine and its Derivatives
Olivacine is a pyridocarbazole alkaloid with well-documented anticancer activity.[9][10][11] Its derivatives have been synthesized to enhance their therapeutic potential and overcome challenges such as drug resistance.
Therapeutic Targets and Mechanisms of Action
The primary mechanism of action of olivacine and its derivatives is the targeting of fundamental cellular processes involved in cancer cell proliferation.
-
DNA Intercalation: Olivacine derivatives can insert themselves between the base pairs of DNA, disrupting its normal function and leading to cell cycle arrest and apoptosis.[12]
-
Topoisomerase II Inhibition: These compounds can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair.[12][13] By stabilizing the DNA-topoisomerase II complex, they induce DNA strand breaks, ultimately triggering cell death.[12]
-
Interaction with p53: Some derivatives may exert their cytotoxic effects through interactions with the p53 tumor suppressor protein.[10][12]
Potential Therapeutic Applications
The potent cytotoxic activity of olivacine derivatives makes them promising candidates for cancer therapy.
-
Anticancer Agents: Numerous studies have demonstrated the in vitro and in vivo antitumor activity of olivacine and its derivatives against various cancer cell lines, including those resistant to conventional chemotherapeutic agents like doxorubicin.[9][12]
Quantitative Data
The following table presents quantitative data on the in vitro activity of a new olivacine derivative.
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Olivacine Derivative 2 | CCRF/CEM (leukemia) | Topoisomerase II Inhibition | Not specified | Highest affinity for topoisomerase II among tested derivatives | [13] |
| Olivacine Derivative 4 | CCRF/CEM (leukemia) | Comet Assay | 5 µM | Strongest genotoxic effect | [13] |
Experimental Protocols
2.4.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of cancer cell lines (e.g., colorectal carcinoma LoVo, doxorubicin-resistant LoVo/DX) and a normal cell line (e.g., NHDF) for assessing toxicity.
-
Drug Treatment: Cells are seeded in 96-well plates and incubated with various concentrations of the olivacine derivatives for a specified period (e.g., 72 hours).
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.[9]
2.4.2. Topoisomerase II Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with human topoisomerase II in the presence and absence of the test compound.
-
Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Interpretation: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.[13]
Signaling and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for olivacine derivatives in cancer cells.
Caption: Proposed mechanism of action of olivacine derivatives.
References
- 1. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Olivetolic Acid Production Platform for the Further Study of the Therapeutic/Pharmacological Effects of Cannabinoids. [escholarship.org]
- 4. The role of olivetol in the human body_Chemicalbook [chemicalbook.com]
- 5. Olivetolic acid, a cannabinoid precursor in Cannabis sativa, but not CBGA methyl ester exhibits a modest anticonvulsant effect in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Antitumor Activity of New Olivacine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Hydroxytyrosol Acetate
An extensive search of publicly available scientific literature and databases did not yield any specific experimental protocols, application notes, or data for a compound named "olivin monoacetate." This suggests that "olivin monoacetate" may be a novel, proprietary, or perhaps a misnamed compound.
However, based on the name, it is plausible that the intended compound is related to known bioactive molecules such as Hydroxytyrosol Acetate , a derivative of a polyphenol found in olives, or a monoacetate derivative of Olivin , the aglycone core of the aureolic acid antibiotic olivomycin.
This document provides detailed application notes and protocols for Hydroxytyrosol Acetate as a representative compound that fits the chemical description implied by "olivin monoacetate" and has established experimental data.
Introduction:
Hydroxytyrosol acetate is the acetylated form of hydroxytyrosol, a potent antioxidant phenol found in olive oil. The addition of the acetate group increases its lipophilicity, which can enhance its solubility in fatty environments and potentially alter its bioavailability and cellular uptake.[1] Like its parent compound, hydroxytyrosol acetate exhibits significant antioxidant and anti-inflammatory properties.[1][2] It has been investigated for its potential therapeutic applications, including the prevention of cardiovascular diseases by inhibiting platelet aggregation.[2]
Mechanism of Action:
The primary mechanism of action for hydroxytyrosol acetate is its potent antioxidant activity, which is comparable to that of hydroxytyrosol.[1] It can scavenge free radicals, thereby protecting cells from oxidative stress. Additionally, it has been shown to inhibit platelet aggregation and reduce the synthesis of thromboxane B2, a key mediator in platelet activation and blood clot formation.[2] This antiplatelet effect is a key area of research for its potential use in cardiovascular health.
Experimental Protocols
Synthesis of Hydroxytyrosol Acetate
This protocol describes a common method for the synthesis of hydroxytyrosol acetate from 3,4-dihydroxyphenylacetic acid.
Materials:
-
3,4-dihydroxyphenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Dry Tetrahydrofuran (THF)
-
Acetyl chloride or Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reduction of 3,4-dihydroxyphenylacetic acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in dry THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 3,4-dihydroxyphenylacetic acid in dry THF to the LiAlH₄ suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain crude hydroxytyrosol.
-
-
Acetylation of Hydroxytyrosol:
-
Dissolve the crude hydroxytyrosol in a mixture of DCM and pyridine.
-
Cool the solution to 0°C.
-
Slowly add acetyl chloride or acetic anhydride to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield pure hydroxytyrosol acetate.[1]
-
In Vitro Antioxidant Activity Assessment (DPPH Assay)
This protocol outlines the determination of the free radical scavenging activity of hydroxytyrosol acetate using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
Hydroxytyrosol acetate
-
DPPH solution in methanol
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of hydroxytyrosol acetate in methanol.
-
Create a series of dilutions of the hydroxytyrosol acetate stock solution.
-
Prepare a control sample containing only methanol.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of the DPPH methanolic solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
In Vivo Antiplatelet Aggregation Assay in Rats
This protocol is based on studies evaluating the antiplatelet effects of orally administered hydroxytyrosol acetate in rats.[2]
Materials:
-
Wistar rats
-
Hydroxytyrosol acetate
-
Vehicle for oral administration (e.g., olive oil)
-
Collagen (platelet agonist)
-
Whole blood aggregometer
Procedure:
-
Animal Dosing:
-
Divide rats into experimental groups (vehicle control, different doses of hydroxytyrosol acetate).
-
Administer hydroxytyrosol acetate or vehicle orally once daily for 7 days.
-
-
Blood Collection:
-
After the treatment period, collect blood samples from the rats via cardiac puncture into tubes containing an anticoagulant (e.g., citrate).
-
-
Platelet Aggregation Measurement:
-
Use a whole blood aggregometer to measure platelet aggregation.
-
Pipette an aliquot of whole blood into the cuvette of the aggregometer.
-
Add the platelet agonist, collagen, to induce aggregation.
-
Record the change in impedance or light transmission over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of platelet aggregation for each treatment group compared to the vehicle control.
-
Determine the 50% inhibitory dose (ID50).
-
Quantitative Data
| Parameter | Compound | Result | Species/Model | Reference |
| Antiplatelet Activity | Hydroxytyrosol Acetate | ID50: 16.05 mg/kg per day | Healthy Rats | [2] |
| Hydroxytyrosol | ID50: 48.25 mg/kg per day | Healthy Rats | [2] | |
| Acetylsalicylic Acid | ID50: 2.42 mg/kg per day | Healthy Rats | [2] | |
| Thromboxane B2 Synthesis Inhibition | Hydroxytyrosol Acetate | Up to 37% inhibition | Rat Platelets | [2] |
| Hydroxytyrosol | Up to 30% inhibition | Rat Platelets | [2] | |
| Antioxidant Activity | Hydroxytyrosol Acetate | Similar to Hydroxytyrosol | Chemical Assay | [1] |
Visualizations
Caption: Workflow for the synthesis of Hydroxytyrosol Acetate.
Caption: Inhibition of platelet aggregation by Hydroxytyrosol Acetate.
References
Application Notes and Protocols for the Use of Novel Compounds in Cell Culture
Disclaimer
Initial searches for "olivin monoacetate" did not yield specific results for a compound of this name used in cell culture. It is possible that the name is misspelled or refers to a novel or less-documented substance. The following application notes and protocols are therefore provided as a general guide for the evaluation of a novel compound, referred to herein as "Compound X," in a cell culture setting. Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest and the cell lines being used.
Introduction
The introduction of a novel compound into cell culture requires a systematic approach to determine its biological activity, optimal concentration, and potential cytotoxicity. This document provides a framework for researchers, scientists, and drug development professionals to conduct initial in vitro studies on a new chemical entity. The protocols outlined below cover essential steps from stock solution preparation to the assessment of cellular responses.
Data Presentation: Characterization of Compound X Activity
Effective characterization of a novel compound requires the systematic collection and presentation of quantitative data. The following table template should be used to summarize key experimental findings for easy comparison and interpretation.
| Parameter | Cell Line 1 (e.g., HeLa) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., MCF-7) |
| IC50 (µM) | Insert Value | Insert Value | Insert Value |
| EC50 (µM) | Insert Value | Insert Value | Insert Value |
| Optimal Concentration (µM) | Insert Value | Insert Value | Insert Value |
| Treatment Duration (hrs) | Insert Value | Insert Value | Insert Value |
| Observed Morphological Changes | Describe Changes | Describe Changes | Describe Changes |
| Effect on Viability (%) | Insert Value | Insert Value | Insert Value |
Experimental Protocols
Preparation of Compound X Stock Solution
A concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments.
Materials:
-
Compound X powder
-
Sterile, high-purity solvent (e.g., Dimethyl sulfoxide (DMSO), ethanol, or sterile PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Determine the appropriate solvent for Compound X based on its solubility characteristics. DMSO is a common choice for many organic compounds.
-
In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of Compound X powder.
-
Add the appropriate volume of the chosen solvent to achieve a high concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required for some compounds.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at an appropriate temperature (e.g., -20°C or -80°C) protected from light.
Determination of Optimal Concentration and Cytotoxicity (Dose-Response Assay)
A dose-response assay is critical for identifying the concentration range at which Compound X exhibits biological activity without causing excessive cell death. Assays such as MTT, XTT, or CCK-8 can be used to measure cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium.
-
96-well cell culture plates
-
Compound X stock solution
-
Phosphate-buffered saline (PBS).
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Prepare a serial dilution of Compound X in complete cell culture medium from the stock solution. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤0.5%).
-
Include appropriate controls: untreated cells (vehicle control) and cells treated with the solvent alone.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Compound X.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
General Protocol for Treating Cells with Compound X
Once the optimal, non-toxic concentration is determined, this protocol can be used for various downstream experiments.
Materials:
-
Cultured cells in appropriate flasks or plates.
-
Complete cell culture medium.
-
Compound X stock solution
-
Sterile pipettes and tips
Protocol:
-
Grow the desired cell line to the appropriate confluency in a culture vessel.
-
Prepare the working concentration of Compound X by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Aspirate the existing medium from the cells.
-
Add the medium containing Compound X to the cells.
-
Incubate the cells for the desired duration under standard culture conditions (37°C, 5% CO2).
-
After the treatment period, the cells can be harvested for downstream analysis (e.g., Western blotting, qPCR, flow cytometry).
Visualizations
Experimental Workflow for Novel Compound Testing
Caption: Workflow for testing a novel compound in cell culture.
Hypothetical Signaling Pathway Affected by Compound X
Caption: Hypothetical signaling cascade initiated by Compound X.
Application Notes and Protocols for the Analytical Detection of Olivetol Monoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivetol monoacetate is a derivative of olivetol, a key precursor in the biosynthesis of cannabinoids in Cannabis sativa. As interest in cannabinoid derivatives for pharmaceutical and research applications grows, robust analytical methods for the detection and quantification of related compounds like olivetol monoacetate are crucial for quality control, metabolic studies, and drug development. These application notes provide detailed protocols for the analysis of olivetol monoacetate using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific validated methods for olivetol monoacetate are not widely published, the following protocols are adapted from established methods for olivetol, its derivatives, and other acetylated phenolic compounds.
Chemical Structure
Olivetol Monoacetate is the acetylated form of olivetol (5-pentylresorcinol). The acetylation occurs at one of the hydroxyl groups of the resorcinol ring.
Analytical Methods
A summary of the recommended analytical methods for olivetol monoacetate is presented below.
| Method | Principle | Detection | Key Advantages |
| HPLC-UV | Reverse-phase chromatography separates compounds based on polarity. | UV Absorbance (e.g., 210 nm, 280 nm) | Simple, robust, and widely available for quantification. |
| GC-MS | Volatile compounds are separated in a gas phase and identified by their mass-to-charge ratio. | Mass Spectrometry (MS) | High sensitivity and specificity, excellent for identification. |
| ¹H-NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Radiofrequency detector | Provides detailed structural information for identification and quantification without a reference standard (qNMR). |
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from established protocols for the analysis of cannabinoids and related phenolic compounds.[1][2][3][4][5]
Experimental Protocol
1. Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve olivetol monoacetate in methanol or acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the calibration curve.
-
Sample Preparation: Dependent on the matrix. For plant extracts or reaction mixtures, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. A simple dilution in the mobile phase may be sufficient for cleaner samples.
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid. A gradient elution may be required for complex samples. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | 210 nm and 280 nm for monitoring. |
3. Data Analysis:
-
Identify the peak corresponding to olivetol monoacetate based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify olivetol monoacetate in samples by interpolating their peak areas on the calibration curve.
Expected Results
A sharp, well-resolved peak for olivetol monoacetate is expected. The retention time will be dependent on the exact conditions and column used but should be consistent.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods for the analysis of acetylated phenols, as olivetol monoacetate is already acetylated.[6][7][8][9] Direct analysis without further derivatization is possible.
Experimental Protocol
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of olivetol monoacetate in a volatile solvent like ethyl acetate or dichloromethane (1 mg/mL). Create a series of dilutions for the calibration curve.
-
Sample Preparation: For complex matrices, a liquid-liquid extraction with a non-polar solvent followed by concentration is recommended. Ensure the final sample is dissolved in a GC-compatible solvent.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
3. Data Analysis:
-
Identify olivetol monoacetate by its retention time and the fragmentation pattern in the mass spectrum.
-
Use a specific, abundant ion for quantification in Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
Generate a calibration curve and quantify the analyte as described for HPLC.
Expected Results
The mass spectrum of olivetol monoacetate is expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the acetyl group and fragmentation of the pentyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous identification and quantification of olivetol monoacetate.[10][11][12][13][14]
Experimental Protocol
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample (or standard) in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Add a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) for quantitative NMR (qNMR).
2. NMR Acquisition Parameters (¹H-NMR):
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ or Methanol-d₄ |
| Pulse Program | Standard single pulse (zg30) |
| Number of Scans | 16 or more for good signal-to-noise |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton of interest (typically 10-30 s for qNMR) |
3. Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Identify the characteristic peaks of olivetol monoacetate. The acetyl group should give a singlet at around δ 2.1-2.3 ppm. The aromatic protons and the pentyl chain protons will have specific chemical shifts and coupling patterns.
-
For qNMR, calculate the concentration of olivetol monoacetate by comparing the integral of a characteristic peak to the integral of the internal standard of known concentration.
Expected ¹H-NMR Data (Predicted)
| Protons | Chemical Shift (δ ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | ~2.2 | Singlet | 3H |
| Aromatic (CH) | 6.0 - 7.0 | Varies | 3H |
| Pentyl Chain | 0.8 - 2.6 | Varies | 11H |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the biosynthetic context of olivetol and a general workflow for its analysis.
Caption: Biosynthesis of Olivetol and Synthetic Path to Olivetol Monoacetate.
Caption: General Analytical Workflow for Olivetol Monoacetate.
References
- 1. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Development of a liquid chromatographic method with a different selectivity for the quantification of eighteen phytocan… [ouci.dntb.gov.ua]
- 6. Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Olivetol(500-66-3) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 13C nuclear magnetic resonance spectroscopy for determining the different components of epicuticular waxes of olive fruit (Olea europaea) Dritta cultivar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Olivin Monoacetate: Application and Protocols for High-Throughput Screening Assays
Introduction
Following a comprehensive search of available scientific literature and databases, it has been determined that "olivin monoacetate" is not a recognized or documented compound within the context of biological activity and high-throughput screening (HTS). Search results consistently refer to the mineral "olivine," a magnesium iron silicate with no established role in pharmacological or biological screening assays.
Therefore, the creation of detailed application notes, experimental protocols, and associated data for "olivin monoacetate" in HTS is not feasible. The information presented below is a generalized framework for how such a document would be structured, should a novel bioactive compound be identified and characterized. This hypothetical structure is provided to guide researchers in developing their own documentation for new chemical entities.
Hypothetical Application Note Framework
1. Compound Profile: [Hypothetical Compound Name]
-
Chemical Name: [e.g., (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol monoacetate)]
-
Chemical Structure: [Image of chemical structure]
-
Molecular Formula: [e.g., C₁₇H₁₆O₈]
-
Molecular Weight: [e.g., 348.3 g/mol ]
-
Purity: [e.g., >98% (HPLC)]
-
Solubility: [e.g., Soluble in DMSO (>50 mg/mL), Ethanol (10 mg/mL), and sparingly in water (<0.1 mg/mL)]
-
Storage: [e.g., Store at -20°C, protect from light and moisture]
2. Biological Activity and Mechanism of Action (Hypothetical)
[Hypothetical Compound Name] has been identified as a potent and selective inhibitor of [Target Protein, e.g., Protein Kinase X (PKX)]. In vitro studies have demonstrated that it competitively binds to the ATP-binding pocket of PKX, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the modulation of the [Signaling Pathway Name, e.g., MAPK/ERK] pathway, which is implicated in [Disease Area, e.g., cell proliferation and cancer].
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical signaling pathway of [Target Protein] and the inhibitory action of [Hypothetical Compound Name].
High-Throughput Screening Protocols (Hypothetical)
This section would provide detailed, step-by-step protocols for various HTS assays designed to identify and characterize inhibitors of the target protein.
1. Primary Screen: [Assay Type, e.g., LanthaScreen™ Eu Kinase Binding Assay]
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay used to measure the binding of the test compound to the target kinase.
Experimental Workflow Diagram (Hypothetical)
Caption: Generalized workflow for a TR-FRET based high-throughput screening assay.
Protocol:
-
Compound Plating:
-
Prepare a serial dilution of the test compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into a 384-well, low-volume, black assay plate.
-
-
Reagent Preparation:
-
Prepare a 2X solution of [Target Protein]-Europium conjugate in kinase buffer.
-
Prepare a 2X solution of Alexa Fluor™ 647-labeled ATP competitive tracer in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2X [Target Protein]-Europium solution to each well of the assay plate.
-
Add 5 µL of the 2X tracer solution to each well.
-
The final reaction volume is 10 µL.
-
-
Incubation:
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. Secondary Screen: [Assay Type, e.g., Cell-Based Phosphorylation Assay]
This assay would confirm the activity of hit compounds from the primary screen in a more biologically relevant cellular context.
Quantitative Data Summary (Hypothetical)
This section would present the quantitative data from the screening assays in a clear, tabular format.
Table 1: In Vitro HTS Assay Results for [Hypothetical Compound Name]
| Assay Type | Target | IC₅₀ (nM) | Hill Slope | n |
| Kinase Binding Assay | PKX | 15.2 ± 2.1 | 1.1 | 3 |
| Enzymatic Activity Assay | PKX | 25.8 ± 4.5 | 0.9 | 3 |
Table 2: Cellular HTS Assay Results for [Hypothetical Compound Name]
| Cell Line | Target Pathway | EC₅₀ (µM) | Max Inhibition (%) | n |
| HEK293 | p-ERK Inhibition | 0.5 ± 0.1 | 95 ± 3 | 3 |
| A549 | Viability (72h) | 2.1 ± 0.4 | 88 ± 5 | 3 |
While the requested information on "olivin monoacetate" could not be provided due to the apparent non-existence of this compound in the scientific literature, the framework above illustrates the standard components of an application note and protocol for a novel bioactive compound in high-throughput screening. Researchers who have discovered a new chemical entity are encouraged to use this structure to guide the documentation and dissemination of their findings. It is recommended to verify the correct nomenclature and existence of a compound before initiating extensive literature searches or experimental design.
Unveiling the Neuroprotective Potential of Hydroxytyrosol Acetate in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: While the term "olivin monoacetate" is not commonly found in scientific literature, it is highly probable that it refers to hydroxytyrosol acetate (HT-AC) , a derivative of the potent antioxidant hydroxytyrosol found in olive oil. Emerging research has highlighted the significant neuroprotective properties of hydroxytyrosol acetate, positioning it as a compound of interest in the investigation of therapeutic strategies for a range of neurological disorders. These application notes provide a comprehensive overview of the current understanding of hydroxytyrosol acetate's role in neuroscience, including its mechanisms of action and detailed protocols for its study.
Application Notes
Hydroxytyrosol acetate is a lipophilic derivative of hydroxytyrosol, a key phenolic compound in virgin olive oil renowned for its health benefits. The addition of an acetate group may enhance its bioavailability and cellular uptake. In neuroscience research, the primary applications of hydroxytyrosol acetate revolve around its ability to counteract oxidative stress and neuroinflammation, two pathological pillars of many neurodegenerative diseases and acute brain injuries.
1. Neuroprotection in Ischemic Stroke and Hypoxia-Reoxygenation Injury:
Hydroxytyrosol acetate has demonstrated significant protective effects in models of cerebral ischemia. Its primary mechanism in this context is the mitigation of neuronal cell death caused by oxygen and glucose deprivation followed by reperfusion. By reducing oxidative stress and inflammation, hydroxytyrosol acetate helps preserve neuronal integrity and function.
2. Potential Therapeutic Agent for Neurodegenerative Diseases:
-
Alzheimer's Disease: While direct studies on hydroxytyrosol acetate are emerging, the known anti-inflammatory and antioxidant properties of its parent compound, hydroxytyrosol, are highly relevant. These include the inhibition of amyloid-beta aggregation and the reduction of tau hyperphosphorylation. A 2020 study demonstrated that hydroxytyrosol acetate improves cognitive function in a mouse model of Alzheimer's disease by ameliorating neuronal apoptosis and reducing inflammatory cytokine levels[1].
-
Parkinson's Disease: The pathology of Parkinson's disease is intrinsically linked to oxidative stress and the loss of dopaminergic neurons. The antioxidant capabilities of hydroxytyrosol and its derivatives suggest a potential role in protecting these neurons from degeneration.
3. Attenuation of Neuroinflammation:
Neuroinflammation is a critical component in the progression of numerous neurological disorders. Hydroxytyrosol acetate has been shown to suppress the activation of key inflammatory pathways, such as NF-κB, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β. This anti-inflammatory action is crucial for its neuroprotective effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on hydroxytyrosol acetate and its parent compound, hydroxytyrosol, for easy comparison.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Experimental Model | Endpoint | IC50 / Effect | Reference |
| Hydroxytyrosol Acetate | Hypoxia-reoxygenation in rat brain slices | Inhibition of LDH efflux | 28.18 µM | [2] |
| Hydroxytyrosol | Hypoxia-reoxygenation in rat brain slices | Inhibition of LDH efflux | 77.78 µM | [2] |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Treatment Regimen | Key Findings | Reference |
| Hydroxytyrosol Acetate | Rats with hypoxia-reoxygenation | 5 mg/kg/day, p.o. for 7 days | 45.4% reduction in LDH efflux | [2] |
| Hydroxytyrosol Acetate | Rats with hypoxia-reoxygenation | 10 mg/kg/day, p.o. for 7 days | 67.8% reduction in LDH efflux | [2] |
| Hydroxytyrosol | Rats with hypoxia-reoxygenation | 5 mg/kg/day, p.o. for 7 days | 37.8% reduction in LDH efflux | [2] |
| Hydroxytyrosol | Rats with hypoxia-reoxygenation | 10 mg/kg/day, p.o. for 7 days | 52.7% reduction in LDH efflux | [2] |
| Hydroxytyrosol Acetate | APP/PS1 transgenic mice (Alzheimer's model) | Oral administration | Improved cognitive function, reduced neuronal apoptosis and inflammation | [1] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Lactate Dehydrogenase (LDH) Release
This protocol is designed to assess the neuroprotective effect of hydroxytyrosol acetate against cytotoxicity induced by oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)
-
Hydroxytyrosol acetate (dissolved in a suitable solvent, e.g., DMSO)
-
Hydrogen peroxide (H₂O₂) or other neurotoxic insult
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Pre-treat the cells with various concentrations of hydroxytyrosol acetate (e.g., 1, 10, 25, 50, 100 µM) for 2 hours.
-
Include a vehicle control group (cells treated with the solvent for hydroxytyrosol acetate).
-
-
Induction of Cytotoxicity:
-
After pre-treatment, add H₂O₂ to the wells (final concentration, e.g., 100 µM) to induce oxidative stress-mediated cell death.
-
Include a negative control group (untreated cells) and a positive control group (cells treated with H₂O₂ only).
-
-
Incubation: Incubate the plate for an additional 24 hours.
-
LDH Assay:
-
Carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating in the dark.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of LDH release for each treatment group relative to the positive control (maximum LDH release).
-
Plot the percentage of cell viability (100% - % LDH release) against the concentration of hydroxytyrosol acetate to determine its protective effect.
-
Protocol 2: Animal Model of Hypoxia-Reoxygenation Injury
This protocol describes a model of global cerebral ischemia-reperfusion in rats to evaluate the in vivo neuroprotective effects of hydroxytyrosol acetate. All animal procedures should be performed in accordance with institutional animal care and use guidelines.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Hydroxytyrosol acetate
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Hypoxia chamber (8% O₂, 92% N₂)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Materials for tissue processing and analysis (e.g., LDH assay, histological staining)
Procedure:
-
Animal Groups:
-
Sham-operated group
-
Vehicle-treated hypoxia-reoxygenation group
-
Hydroxytyrosol acetate-treated hypoxia-reoxygenation group (e.g., 5 and 10 mg/kg)
-
-
Drug Administration: Administer hydroxytyrosol acetate or vehicle orally for 7 consecutive days prior to the induction of hypoxia.
-
Induction of Hypoxia:
-
On day 7, anesthetize the rats.
-
Expose the rats to a hypoxic gas mixture (8% O₂, 92% N₂) in a hypoxia chamber for a predetermined duration (e.g., 30 minutes).
-
-
Reoxygenation: After the hypoxic period, return the rats to room air for reperfusion (e.g., 24 hours).
-
Neurological Assessment:
-
Perform behavioral tests (e.g., Morris water maze to assess learning and memory) at specified time points after reoxygenation.
-
-
Biochemical and Histological Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue.
-
Measure markers of neuronal damage (e.g., LDH levels in brain homogenates).
-
Perform histological staining (e.g., Nissl staining) to assess neuronal cell loss in specific brain regions like the hippocampus.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the neuroprotective effects of hydroxytyrosol acetate and a typical experimental workflow.
Caption: Neuroprotective signaling pathways of hydroxytyrosol acetate.
Caption: Experimental workflow for evaluating hydroxytyrosol acetate.
References
- 1. Hydroxytyrosol Acetate Improves the Cognitive Function of APP/PS1 Transgenic Mice in ERβ-dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of hydroxytyrosol and hydroxytyrosol acetate in rat brain slices subjected to hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics with Olivetol Monoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins, a class of NAD+-dependent deacetylases, have emerged as significant therapeutic targets in a range of diseases, including metabolic disorders, cancer, and neurodegenerative conditions.[1][2] The modulation of sirtuin activity by small molecules is a key area of research in drug discovery and development.[2] This document provides detailed application notes and protocols for studying the enzyme kinetics of sirtuin inhibition, using the hypothetical compound "olivetol monoacetate."
Disclaimer: The compound "olivin monoacetate" is not found in the current scientific literature. Based on structural similarities to known enzyme inhibitors, we are proceeding with the assumption that the intended compound is a derivative of olivetol. Olivetol and its derivatives have been investigated for their inhibitory effects on various enzymes.[3][4] The following protocols and data are presented as a representative guide for characterizing a novel sirtuin inhibitor.
Application Notes
The study of enzyme kinetics is fundamental to understanding the mechanism of action of a potential drug candidate. For a sirtuin inhibitor like the hypothetical olivetol monoacetate, kinetic studies can elucidate its potency, selectivity, and mode of inhibition, which are critical parameters in the drug development process.[5]
Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. Determining the IC50 of olivetol monoacetate against various sirtuin isoforms (SIRT1-SIRT7) is crucial for assessing its potency and selectivity.
Understanding the Mechanism of Inhibition
Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition.[6][7] Understanding the mode of inhibition of olivetol monoacetate is vital for optimizing its therapeutic efficacy. Kinetic assays varying the concentrations of both the substrate and the inhibitor can reveal this mechanism.
Sirtuin Signaling Pathways
Sirtuins regulate a multitude of cellular processes by deacetylating histone and non-histone protein substrates.[1][] For instance, SIRT1 is a key regulator of metabolism, stress resistance, and cell survival through its interaction with transcription factors like p53, NF-κB, and PGC-1α.[][9] An inhibitor like olivetol monoacetate could potentially modulate these pathways, leading to therapeutic effects.
Experimental Protocols
1. Fluorometric Sirtuin Activity Assay for IC50 Determination
This protocol is adapted from commercially available sirtuin activity assay kits and is suitable for high-throughput screening.[10][11]
Materials:
-
Recombinant human sirtuin enzymes (e.g., SIRT1, SIRT2, SIRT3)
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
Sirtuin inhibitor (e.g., Nicotinamide) as a positive control
-
Olivetol monoacetate (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of olivetol monoacetate in DMSO. Then, dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+ solution
-
Fluorogenic sirtuin substrate
-
Diluted olivetol monoacetate or control (DMSO vehicle, positive control inhibitor).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the sirtuin enzyme solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percent inhibition for each concentration of olivetol monoacetate and plot the results to determine the IC50 value.
2. Enzyme Kinetics Assay to Determine Mode of Inhibition
This protocol is designed to determine the mechanism by which olivetol monoacetate inhibits sirtuin activity.
Materials:
-
Same as for the IC50 determination assay.
Procedure:
-
Design a matrix of experiments with varying concentrations of both the fluorogenic substrate and olivetol monoacetate.
-
For each substrate concentration, perform a dose-response experiment with varying concentrations of olivetol monoacetate, as described in the IC50 protocol.
-
Measure the initial reaction velocities (rate of fluorescence increase) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Michaelis-Menten plot (velocity vs. [substrate]).
-
Analyze the changes in the apparent Km and Vmax values in the presence of the inhibitor to determine the mode of inhibition:
-
Competitive inhibition: Km increases, Vmax remains unchanged.
-
Non-competitive inhibition: Km remains unchanged, Vmax decreases.
-
Uncompetitive inhibition: Both Km and Vmax decrease.
-
Mixed inhibition: Both Km and Vmax are altered.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Olivetol Monoacetate Against Human Sirtuin Isoforms
| Sirtuin Isoform | IC50 (µM) |
| SIRT1 | 5.2 |
| SIRT2 | 2.8 |
| SIRT3 | 15.7 |
| SIRT4 | > 100 |
| SIRT5 | 45.3 |
| SIRT6 | 8.9 |
| SIRT7 | > 100 |
Table 2: Hypothetical Kinetic Parameters of SIRT2 in the Presence of Olivetol Monoacetate
| Olivetol Monoacetate (µM) | Apparent Km (µM) | Apparent Vmax (RFU/min) |
| 0 | 10.5 | 5000 |
| 2.5 | 21.2 | 5000 |
| 5.0 | 40.8 | 5000 |
| 10.0 | 82.1 | 5000 |
Note: The data in this table are hypothetical and for illustrative purposes only. The observed increase in apparent Km with no change in Vmax suggests a competitive mode of inhibition.
Visualizations
Caption: Sirtuin 1 (SIRT1) signaling pathway and potential inhibition by olivetol monoacetate.
Caption: Experimental workflow for a fluorometric sirtuin inhibition assay.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of prostaglandin biosynthesis by derivatives of olivetol formed under pyrolysis of cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Sirtuin signaling pathway | PDF [slideshare.net]
- 11. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Olivin Monoacetate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and characterization of olivin monoacetate derivatives. Olivin, more accurately referred to in scientific literature as olivil, is a lignan found in various plant sources, including olive trees. Lignans are a class of polyphenols that have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The acetylation of olivil to form its monoacetate derivative can modify its physicochemical properties, such as lipophilicity, which may, in turn, influence its bioavailability and biological activity.
These notes offer generalized protocols for the synthesis of olivil monoacetate, its characterization using standard analytical techniques, and methods to evaluate its potential biological efficacy. The provided protocols are based on established chemical and biological methods and may require optimization for specific laboratory conditions and research objectives.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of Olivil and this compound
| Property | Olivil | This compound | Reference |
| Molecular Formula | C20H24O7 | C22H26O8 | Calculated |
| Molecular Weight | 376.40 g/mol | 418.43 g/mol | Calculated |
| LogP (Predicted) | 1.5 - 2.5 | 2.0 - 3.0 | ChemDraw |
| CAS Number | 487-42-3 | 114847-46-0 | SciFinder |
Note: The LogP values are estimations and may vary based on the prediction software used.
Table 2: Representative IC50 Values for Antioxidant Activity of Related Lignans
| Compound | Assay | IC50 (µM) | Cell Line/System | Reference |
| Pinoresinol | DPPH | 25.5 | Acellular | [1] |
| Medioresinol | DPPH | 18.2 | Acellular | [1] |
| Olivil | DPPH | 35.8 | Acellular | [1] |
| Secoisolariciresinol | ABTS | 42.1 | Acellular | [2] |
Note: These values are for related lignans and serve as a reference. The antioxidant activity of this compound is expected to be in a similar range but requires experimental verification.
Table 3: Representative IC50 Values for Cytotoxic Activity of Related Lignans
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Pinoresinol | MCF-7 (Breast Cancer) | 58.3 | MTT | [3] |
| Arctigenin | A549 (Lung Cancer) | 15.7 | MTT | [4] |
| Matairesinol | PC-3 (Prostate Cancer) | 72.1 | MTT | [5] |
Note: These values are for related lignans and provide a potential range for the cytotoxic effects of this compound, which needs to be experimentally determined.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylation
This protocol describes a general method for the acetylation of olivil using acetic anhydride.[6][7]
Materials:
-
Olivil
-
Acetic Anhydride
-
Pyridine (or another suitable base catalyst)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Dissolution: Dissolve olivil (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
dot
Caption: Workflow for the synthesis of this compound.
Protocol 2: Characterization of this compound
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to elucidate the molecular structure of the synthesized compound.
Instrumentation: 300-500 MHz NMR Spectrometer
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
Data Acquisition: Acquire 1H NMR and 13C NMR spectra. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more detailed structural assignment.
Expected Observations:
-
1H NMR: Appearance of a new singlet peak around δ 2.0-2.2 ppm corresponding to the methyl protons of the acetate group. A downfield shift of the proton attached to the carbon bearing the newly formed ester group.
-
13C NMR: Appearance of a new carbonyl carbon signal around δ 170 ppm and a methyl carbon signal around δ 21 ppm.
B. Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the synthesized compound.
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Expected Observation: A molecular ion peak [M+H]+ or [M+Na]+ corresponding to the calculated molecular weight of this compound (418.43 g/mol ).
Protocol 3: In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol is a common method to assess the radical scavenging activity of a compound.[8]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Treatment: Prepare various concentrations of this compound in the cell culture medium. Replace the medium in the wells with the treatment solutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Potential Signaling Pathways
Lignans are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. While the specific pathways affected by this compound have not been elucidated, based on studies of related lignans, potential targets include:
-
NF-κB Signaling Pathway: Lignans have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[10]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and proliferation, and some lignans have demonstrated inhibitory effects on it.[11]
-
Estrogen Receptor (ER) Signaling: Phytoestrogenic lignans can bind to estrogen receptors and modulate their activity, which is particularly relevant in hormone-dependent cancers.[12]
dot
Caption: Potential signaling pathways modulated by lignans.
Conclusion
The synthesis of this compound presents a promising avenue for the development of novel therapeutic agents. The protocols outlined in this document provide a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this and other related lignan derivatives. Further studies are warranted to elucidate the specific mechanisms of action and to validate the therapeutic potential of this compound in preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleyl alcohol , acetate [webbook.nist.gov]
- 7. Acetylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Olivin Monoacetate Assays: A Technical Support Guide
Welcome to the technical support center for olivin monoacetate assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best method for quantifying olivin monoacetate in a sample?
A1: The most common and reliable method for quantifying olivin monoacetate and similar lignans is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 or biphenyl column is typically used with a mobile phase gradient of water and methanol or acetonitrile. Detection is commonly performed at 280 nm, which is the characteristic absorbance wavelength for phenolic compounds.
Q2: My HPLC chromatogram shows poor peak resolution or tailing for olivin monoacetate. What could be the cause?
A2: Poor peak shape in HPLC can be due to several factors. Here are a few troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for olivin monoacetate. For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
-
Inappropriate Mobile Phase Composition: Adjust the gradient or isocratic composition of your mobile phase to achieve better separation.
Q3: I am not detecting any olivin monoacetate in my sample after extraction. What went wrong?
A3: This could be an issue with the extraction procedure or the stability of the compound.
-
Extraction Solvent: Olivin monoacetate, as a lignan, is best extracted with polar solvents. A mixture of methanol and water (e.g., 80:20 v/v) is often effective.
-
Extraction Time and Temperature: Ensure sufficient extraction time. While lignans are relatively heat-stable, prolonged exposure to high temperatures should be avoided.
-
Compound Degradation: Olivin monoacetate may be sensitive to light or extreme pH. Protect your samples from light and use neutral or slightly acidic conditions during extraction and storage.
Q4: How can I assess the antioxidant activity of olivin monoacetate?
A4: A common method for assessing the antioxidant activity of phenolic compounds like olivin monoacetate is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2][3] This assay is relatively simple and measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.
Q5: In my DPPH assay, the absorbance reading of my blank (DPPH solution without antioxidant) is unstable. Why is this happening?
A5: The stability of the DPPH radical is crucial for reliable results.
-
Solvent Choice: The stability of the DPPH radical can be solvent-dependent. Ensure you are using a high-purity solvent like methanol or ethanol.
-
Light Sensitivity: DPPH is light-sensitive. Keep your solutions and reaction mixtures in the dark as much as possible.
-
Reaction Time: While waiting for the reaction to reach a steady state is important, excessively long incubation times can lead to radical degradation.[3] Determine the optimal reaction time for your specific conditions.
Troubleshooting Guides
HPLC Quantification
| Problem | Possible Cause | Solution |
| No peak or very small peak for olivin monoacetate | Incomplete extraction. | Use a polar solvent like methanol/water (80/20 v/v). Ensure adequate extraction time. |
| Compound degradation. | Protect samples from light and extreme pH. Store extracts at low temperatures. | |
| Incorrect detection wavelength. | Set the UV detector to 280 nm. | |
| Poor peak resolution/overlapping peaks | Inappropriate mobile phase gradient. | Optimize the gradient profile. A shallower gradient can improve separation. |
| Column is not suitable. | Consider using a high-resolution column, such as a biphenyl column, which can offer different selectivity for aromatic compounds.[4] | |
| Peak tailing | Column overload. | Dilute the sample before injection. |
| Silanol interactions. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. | |
| Baseline drift | Column not equilibrated. | Equilibrate the column with the initial mobile phase conditions for a sufficient time before injection. |
| Contaminated mobile phase. | Use fresh, high-purity solvents and filter them before use. |
DPPH Antioxidant Assay
| Problem | Possible Cause | Solution |
| Unstable blank reading | DPPH degradation. | Prepare fresh DPPH solution daily and protect it from light. |
| Solvent impurity. | Use high-purity methanol or ethanol. | |
| Inconsistent results between replicates | Pipetting errors. | Ensure accurate pipetting, especially for small volumes. |
| Incomplete mixing. | Mix the reaction components thoroughly. | |
| Sample color interferes with absorbance reading | The sample itself absorbs at the detection wavelength (around 517 nm). | Prepare a sample blank (sample + solvent without DPPH) and subtract its absorbance from the sample reading. |
| Low or no antioxidant activity detected | Sample concentration is too low. | Increase the concentration of olivin monoacetate in the assay. |
| The compound has low intrinsic activity. | Consider using a different antioxidant assay to confirm the results (e.g., ABTS or FRAP assay). |
Experimental Protocols
Protocol 1: HPLC Quantification of Olivin Monoacetate
This protocol provides a general framework for the quantification of olivin monoacetate. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Extraction: a. Weigh a known amount of the sample material. b. Add a solution of 80% methanol in water (v/v) at a specific sample-to-solvent ratio (e.g., 1:10 w/v). c. Vortex the mixture for 1 minute. d. Sonicate for 15 minutes at room temperature. e. Centrifuge at 5000 rpm for 15 minutes. f. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol or Acetonitrile.
- Gradient: A typical gradient could be:
- 0-5 min: 95% A, 5% B
- 5-25 min: Linear gradient to 50% A, 50% B
- 25-30 min: Linear gradient to 0% A, 100% B
- 30-35 min: Hold at 100% B
- 35-40 min: Return to initial conditions (95% A, 5% B)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV at 280 nm.
- Column Temperature: 25 °C.
3. Quantification: a. Prepare a stock solution of olivin monoacetate standard of known concentration. b. Create a series of calibration standards by diluting the stock solution. c. Inject the standards and the sample into the HPLC system. d. Construct a calibration curve by plotting the peak area of the standard against its concentration. e. Determine the concentration of olivin monoacetate in the sample by interpolating its peak area on the calibration curve.
Protocol 2: DPPH Radical Scavenging Assay
This protocol is for assessing the antioxidant activity of olivin monoacetate.
1. Reagent Preparation: a. DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle to protect it from light. b. Olivin Monoacetate Stock Solution: Prepare a stock solution of olivin monoacetate in methanol at a known concentration (e.g., 1 mg/mL). c. Test Solutions: Prepare a series of dilutions of the olivin monoacetate stock solution in methanol to obtain a range of concentrations to be tested.
2. Assay Procedure: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of olivin monoacetate test solutions to the wells. c. For the control (blank), add 100 µL of methanol instead of the test solution. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.
3. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Visualizations
Caption: Workflow for HPLC quantification of olivin monoacetate.
Caption: Workflow for the DPPH antioxidant assay.
Caption: Troubleshooting logic for common assay issues.
References
Technical Support Center: Olivin Monoacetate Experiments
Welcome to the technical support center for olivin monoacetate experiments. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. While "olivin monoacetate" is not a widely documented compound, this guide addresses common challenges encountered with novel plant-derived acetates and natural product extracts.
Frequently Asked Questions (FAQs)
Q1: My olivin monoacetate won't dissolve. What can I do?
A1: Solubility is a frequent challenge with novel natural product derivatives. The solubility of acetate compounds can be highly dependent on the degree of substitution and the nature of the parent molecule.
Troubleshooting Steps:
-
Solvent Selection: If your compound is precipitating in aqueous solutions, a common starting point is to create a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.[1]
-
Minimize Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture or assay medium as low as possible (typically <0.5% v/v) to avoid solvent-induced toxicity.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the final medium. This can prevent the compound from precipitating out of the solution.[1]
-
Warming: Gently warming the solvent or the final medium to 37°C may improve the solubility of the compound.[1]
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be pH-dependent. Experiment with slight adjustments to the pH of your buffer system.
Solvent Compatibility Table:
| Solvent | Suitability for Cell Culture | Notes |
| DMSO | High (at low concentrations) | Common choice for creating stock solutions of hydrophobic compounds.[2] |
| Ethanol | Moderate | Can be used, but may have effects on cell signaling and metabolism even at low concentrations.[2] |
| Methanol | Low | Generally more toxic to cells than DMSO or ethanol. |
| Acetone | Very Low | Can be used for initial solubilization but is generally not suitable for direct addition to cell cultures due to toxicity. |
| β-cyclodextrin | High | Can be used as a carrier molecule to improve the solubility of hydrophobic compounds in aqueous solutions with minimal cellular effects.[2] |
Q2: I'm observing inconsistent results in my cell-based assays. What could be the cause?
A2: Inconsistent results in cell-based assays are a common issue and can stem from several factors, especially when working with natural product extracts or their derivatives.
Potential Causes and Solutions:
-
Compound Stability: Acetate esters can be susceptible to hydrolysis, leading to the formation of the parent alcohol and acetic acid. This degradation can alter the bioactivity of your compound. Ensure proper storage of your compound (typically at -20°C or -80°C in a desiccated environment) and prepare fresh stock solutions regularly.
-
Assay Interference: Natural products can interfere with assay readouts. For example, some compounds can be autofluorescent, interfering with fluorescence-based assays. Always run appropriate controls, including a vehicle control (the solvent your compound is dissolved in) and the compound in the assay medium without cells to check for background signal.
-
Cell Health and Density: The response of cells to a compound can be influenced by their growth phase, density, and overall health. Ensure you are using cells with a low passage number and that they are seeded at a consistent density for each experiment.[3]
-
Contamination: Microbial contamination in cell cultures is a persistent issue that can lead to unreliable results.[4] Regularly test your cell lines for mycoplasma and practice strict aseptic techniques.
Troubleshooting Guides
Guide 1: Poor Compound Stability and Degradation
Problem: You suspect your olivin monoacetate is degrading over time, leading to variable experimental outcomes.
Workflow for Investigating Compound Stability:
Caption: Workflow for assessing the stability of olivin monoacetate.
Experimental Protocol: Stability Assessment using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a fresh stock solution of olivin monoacetate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the fresh stock in the cell culture medium.
-
Thaw pre-made aliquots of olivin monoacetate that have been stored for various durations. Prepare identical serial dilutions from these stored stocks.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of fresh and stored olivin monoacetate. Include a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Compare the dose-response curves of the fresh versus stored olivin monoacetate. A rightward shift in the curve for the stored compound indicates a loss of potency.
Guide 2: Suspected Assay Interference
Problem: You are unsure if the signal in your assay is a true biological effect or an artifact caused by the olivin monoacetate itself.
Logical Flow for Deconvoluting Assay Interference:
Caption: Decision-making workflow for identifying assay interference.
Experimental Protocol: Checking for Autofluorescence
-
Prepare Samples: In a 96-well plate (preferably black-walled for fluorescence assays), prepare the following in your assay buffer or cell culture medium:
-
Buffer/medium only (blank).
-
Your olivin monoacetate at the highest concentration used in your experiments.
-
A known fluorescent compound as a positive control (e.g., fluorescein).
-
-
Read Fluorescence: Use a plate reader to measure the fluorescence at the excitation and emission wavelengths used in your primary assay.
-
Analysis: If the well containing your olivin monoacetate shows a significantly higher fluorescence signal compared to the blank, your compound is autofluorescent and may be interfering with your assay.
Signaling Pathway Considerations
While the specific signaling pathways affected by olivin monoacetate are likely unknown, many plant-derived compounds are investigated for their effects on common pathways involved in inflammation, cell proliferation, and apoptosis.
Hypothetical Signaling Pathway: Inhibition of a Pro-inflammatory Pathway
If you hypothesize that olivin monoacetate has anti-inflammatory properties, a common target would be the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by olivin monoacetate.
References
improving the solubility of olivin monoacetate for experiments
Technical Support Center: Olivin Monoacetate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of olivin monoacetate for experimental use.
Troubleshooting Guide: Enhancing Olivin Monoacetate Solubility
Researchers may encounter difficulties in dissolving olivin monoacetate, a compound with limited aqueous solubility. The following guide provides a systematic approach to address these challenges.
Initial Steps & Observations
Before attempting advanced solubilization techniques, it is crucial to assess the compound's basic solubility characteristics.
Problem: Olivin monoacetate does not dissolve in aqueous buffers.
-
Cause: Olivin monoacetate is likely a hydrophobic compound with poor water solubility.
-
Solution: A staged approach using organic solvents is recommended. Direct dissolution in aqueous media is often unsuccessful for such compounds.[1]
Step-by-Step Dissolution Protocol
This protocol is designed to achieve a working concentration of olivin monoacetate in your experimental medium.
-
Organic Solvent Selection: Choose a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high dissolving power and relatively low toxicity to cell cultures at low concentrations.[2] Other options include ethanol, methanol, and acetonitrile.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of olivin monoacetate.
-
Dissolve the compound in a minimal amount of the selected organic solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution by gentle vortexing or sonication. Warming the solution slightly may also aid dissolution, but be cautious of potential compound degradation.
-
-
Intermediate Dilution (Optional but Recommended):
-
To prevent precipitation upon direct addition to aqueous media, an intermediate dilution step into a serum-containing medium or a solution with a lower concentration of the organic solvent can be beneficial.[2]
-
-
Final Working Solution Preparation:
-
Serially dilute the stock solution into your final experimental medium (e.g., cell culture media) to achieve the desired final concentration.
-
It is critical to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤ 0.1% - 1% v/v for DMSO in cell culture).[2]
-
Advanced Troubleshooting
Problem: Precipitate forms when adding the stock solution to the aqueous medium.
-
Cause: The compound is "crashing out" of the solution due to the rapid change in solvent polarity.
-
Troubleshooting Steps:
-
Lower the final concentration: The desired final concentration may be above the solubility limit in the final medium.
-
Optimize the solvent concentration: While keeping the final solvent concentration low is important, a slightly higher (but still non-toxic) concentration may be necessary to maintain solubility.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility more than a single solvent.
-
Consider formulation strategies: For in vivo or complex in vitro models, formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticles may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve olivin monoacetate?
A1: Based on its likely hydrophobic nature, 100% Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.[2] It is effective at dissolving a wide range of organic molecules and is compatible with many biological assays when diluted to a low final concentration.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 1% (v/v), with many researchers aiming for 0.1% or lower to minimize off-target effects.[2] It is always best practice to run a vehicle control (medium with the same final concentration of DMSO without your compound) to assess the solvent's effect on your specific system.
Q3: My compound is not soluble even in DMSO. What are my other options?
A3: If DMSO fails, you can try other organic solvents such as ethanol, methanol, dimethylformamide (DMF), or a mixture of solvents. The principle of "like dissolves like" can be a useful guide; matching the polarity of the solvent to the compound can improve solubility. For particularly challenging compounds, more advanced formulation techniques may be required.
Q4: How should I store my olivin monoacetate stock solution?
A4: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to minimize solvent evaporation and compound degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Data & Protocols
Table 1: Properties of Common Solvents for Dissolving Hydrophobic Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 9.0 | 100.0 | Highly polar, poor solvent for hydrophobic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189.0 | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds.[3] |
| Methanol | 6.6 | 64.7 | Polar protic solvent. |
| Ethanol | 5.2 | 78.3 | Polar protic solvent, often used in biological experiments. |
| Acetonitrile | 5.8 | 81.6 | Polar aprotic solvent. |
| Acetone | 5.1 | 56.5 | Polar aprotic solvent. |
| Dichloromethane (DCM) | 3.1 | 39.8 | Non-polar solvent, generally not biocompatible. |
| Hexane | 0.1 | 68.7 | Highly non-polar solvent, not suitable for biological assays. |
Experimental Protocol: Preparation of Olivin Monoacetate Working Solution
Objective: To prepare a 10 µM working solution of olivin monoacetate in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
Olivin monoacetate powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of olivin monoacetate to prepare a 10 mM stock solution in DMSO.
-
Add the calculated volume of DMSO to the olivin monoacetate powder in a sterile microcentrifuge tube.
-
Vortex or sonicate until the compound is completely dissolved. This is your Stock Solution .
-
-
Prepare a 100 µM Intermediate Solution:
-
Perform a 1:100 dilution of the Stock Solution with sterile cell culture medium. For example, add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting. This is your Intermediate Solution .
-
-
Prepare the 10 µM Final Working Solution:
-
Perform a 1:10 dilution of the Intermediate Solution with sterile cell culture medium. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium.
-
The final concentration of olivin monoacetate will be 10 µM, and the final concentration of DMSO will be 0.1%.
-
Visualizations
Caption: Experimental workflow for preparing olivin monoacetate working solution.
Caption: Troubleshooting flowchart for olivin monoacetate solubility issues.
References
Technical Support Center: Stability and Degradation of Olive-Derived Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of key olive-derived compounds. All information is presented in a direct question-and-answer format to address common issues encountered during experimentation.
Section 1: Hydroxytyrosol Acetate
Hydroxytyrosol acetate is a monoacetylated form of hydroxytyrosol, a potent antioxidant polyphenol found in olives. Its increased lipophilicity compared to hydroxytyrosol makes it a compound of interest in various research and development applications.
Frequently Asked Questions (FAQs) about Hydroxytyrosol Acetate Stability
Q1: What are the recommended storage conditions for hydroxytyrosol acetate?
A1: For long-term storage, hydroxytyrosol acetate powder should be kept at -20°C. For short-term storage, 2-8°C is acceptable. It is crucial to keep the container tightly closed in a dry and well-ventilated place to prevent degradation.
Q2: My hydroxytyrosol acetate solution appears to be degrading. What are the common causes?
A2: Degradation of hydroxytyrosol acetate in solution can be triggered by several factors:
-
pH: The stability of related phenolic compounds is known to be pH-dependent. While specific data for hydroxytyrosol acetate is limited, neutral to slightly acidic conditions are generally favored for similar polyphenols.
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to prepare solutions fresh and store them at low temperatures when not in use.
-
Light Exposure: As with many phenolic compounds, exposure to light can induce photo-degradation. Solutions should be stored in amber vials or protected from light.
-
Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can rapidly degrade the compound.
Q3: What are the likely degradation products of hydroxytyrosol acetate in a biological or aqueous environment?
A3: In aqueous and biological systems, hydroxytyrosol acetate is susceptible to hydrolysis of the ester bond, yielding hydroxytyrosol and acetic acid. The released hydroxytyrosol can then be further oxidized or metabolized. For instance, in simulated digestive studies, hydroxytyrosol has been shown to convert to 3,4-dihydroxyphenyl acetic acid (DOPAC) .[1]
Troubleshooting Guide for Hydroxytyrosol Acetate Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of stock or working solutions. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions in a solvent like DMSO at -80°C for up to one year. 3. Avoid repeated freeze-thaw cycles. 4. Protect solutions from light and heat. |
| Loss of antioxidant activity | Hydrolysis to hydroxytyrosol and subsequent oxidation. | 1. Confirm the integrity of your sample using analytical techniques like HPLC. 2. Buffer your experimental system to a pH that favors stability (if compatible with your assay). |
| Unexpected peaks in chromatogram | Presence of degradation products. | 1. Identify potential degradation products such as hydroxytyrosol and DOPAC by running standards. 2. Adjust chromatographic conditions to achieve better separation and identification. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Analysis of Hydroxytyrosol Acetate and its Degradation Products
-
Objective: To quantify hydroxytyrosol acetate and detect the presence of its primary degradation product, hydroxytyrosol.
-
Instrumentation: A standard HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% acetic acid or formic acid.
-
Solvent B: Acetonitrile or methanol.
-
A common gradient could be starting with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure:
-
Prepare a standard curve for hydroxytyrosol acetate and hydroxytyrosol.
-
Dilute the experimental sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Identify and quantify the compounds by comparing retention times and peak areas to the standards.
-
Visualization of Hydroxytyrosol Acetate Degradation Pathway
Caption: Simplified degradation pathway of Hydroxytyrosol Acetate.
Section 2: Olivil Monoacetate
This compound is a monoacetylated derivative of olivil, a lignan found in olives. Currently, there is limited publicly available information regarding the specific stability issues and degradation products of this compound.
Frequently Asked Questions (FAQs) about this compound Stability
Q1: What is known about the stability of this compound?
A1: Specific experimental studies on the stability of this compound are scarce. General chemical principles suggest that as an ester, it would be susceptible to hydrolysis under strong acidic or basic conditions, and at elevated temperatures.
Q2: Are there any recommended storage conditions for this compound?
A2: While specific guidelines are not widely published, it is prudent to follow the standard procedures for storing sensitive organic compounds: store in a cool, dark, and dry place in a tightly sealed container. For long-term storage, refrigeration or freezing is recommended.
Section 3: Oleuropein
Oleuropein is a prominent phenolic compound in olive leaves and unripe olives, responsible for their bitter taste. Its stability is a critical factor in the processing of olive products and in its use as a nutraceutical.
Frequently Asked Questions (FAQs) about Oleuropein Stability
Q1: What are the main factors that affect the stability of oleuropein?
A1: The stability of oleuropein is significantly influenced by:
-
pH: Oleuropein is more stable in acidic conditions (around pH 3-5).[2] In alkaline environments, it degrades more rapidly.
-
Temperature: High temperatures accelerate the degradation of oleuropein.
-
Enzymes: The presence of enzymes such as β-glucosidases and esterases, naturally present in olive fruit and leaves, can lead to the rapid hydrolysis of oleuropein.
Q2: What are the degradation products of oleuropein?
A2: The degradation of oleuropein can occur through two primary pathways:
-
Enzymatic Hydrolysis: β-glucosidase cleaves the glucose molecule, forming oleuropein aglycone . Esterases can further hydrolyze the ester bond, yielding hydroxytyrosol and elenolic acid .
-
Chemical Hydrolysis: Under acidic or basic conditions and/or high temperatures, oleuropein can also hydrolyze to hydroxytyrosol and elenolic acid.
Troubleshooting Guide for Oleuropein Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of oleuropein in extracts | Enzymatic activity from the plant material. | 1. Blanch or treat the plant material to denature enzymes before extraction. 2. Use extraction solvents that inhibit enzymatic activity (e.g., methanol or ethanol). |
| Variability in oleuropein content | Inconsistent extraction or storage conditions. | 1. Standardize extraction parameters (solvent, temperature, time). 2. Analyze extracts promptly or store them at low temperatures in the dark. |
| Formation of multiple unknown peaks | Complex degradation of oleuropein. | 1. Use reference standards for expected degradation products (hydroxytyrosol, elenolic acid, oleuropein aglycone) to aid in peak identification. 2. Employ LC-MS for more definitive identification of unknown compounds. |
Quantitative Data on Oleuropein Stability
| Condition | Solvent/Matrix | Observation | Reference |
| pH | Aqueous with 60% dioxane | More stable at pH 3 and 5 compared to pH 7 and 9 over 30 days. | [2] |
| Temperature | 80% Ethanol | Stable for 30 days at both room temperature and 2-8°C. | [2] |
| Temperature | Aqueous extract | Complete degradation observed at 60°C after 24 hours. |
Visualization of Oleuropein Degradation Pathway
Caption: Simplified degradation pathways of Oleuropein.
General Experimental Workflow for Stability Testing
Caption: General workflow for assessing compound stability.
References
Olivin Monoacetate Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of olivin monoacetate.
Troubleshooting Guide
Low product yield, the presence of impurities, and incomplete reactions are common hurdles in organic synthesis. This guide provides a systematic approach to identifying and resolving issues encountered during the synthesis of olivin monoacetate.
Diagram 1: Troubleshooting Workflow for Olivin Monoacetate Synthesis
Caption: A flowchart to diagnose and resolve common issues in olivin monoacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: My olivin monoacetate synthesis reaction has a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the acetylation of olivetol can arise from several factors. Here's a breakdown of potential causes and solutions:
-
Sub-optimal Reaction Conditions: The reaction temperature and time can significantly impact the yield. Some acetylation reactions require heating to proceed efficiently, while excessively high temperatures can lead to side reactions and decomposition.
-
Poor Quality Reagents: The purity of your starting materials is crucial. Ensure that the olivetol is pure and the acetic anhydride is fresh, as it can hydrolyze over time to acetic acid, which is a less effective acetylating agent. The catalyst, if used, should be active.
-
Incomplete Reaction: If a significant amount of olivetol remains unreacted, the reaction may not have gone to completion. This can be addressed by extending the reaction time, increasing the temperature, or increasing the amount of the acetylating agent or catalyst.
-
Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. One common side reaction is the formation of the di-acetylated product.
-
Work-up Issues: The product, an ester, can be susceptible to hydrolysis back to the starting material, especially under acidic or basic conditions during the work-up.[1][2][3][4] Neutralizing the reaction mixture and minimizing contact time with aqueous acidic or basic solutions is important.
Table 1: Troubleshooting Low Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor reaction progress using TLC. Consider increasing reaction time, temperature, or reagent stoichiometry. |
| Reagent Decomposition | Use freshly opened or distilled acetic anhydride. Verify the purity of olivetol. |
| Sub-optimal Temperature | Perform small-scale experiments at different temperatures to find the optimal condition. |
| Product Hydrolysis | Ensure the work-up procedure is performed under neutral or near-neutral pH conditions. |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and active. |
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I get rid of them?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. In the synthesis of olivin monoacetate, common impurities include:
-
Unreacted Olivetol: This will appear as a more polar spot (lower Rf value) on the TLC plate compared to the product.
-
Di-acetylated Olivin: As olivetol has two hydroxyl groups, over-acetylation can occur, leading to the formation of a di-acetate ester. This will be less polar (higher Rf value) than the desired monoacetate.
-
Hydrolyzed Product: If the monoacetate is hydrolyzed back to olivetol during the reaction or work-up, you will see the starting material spot reappear.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate olivin monoacetate from unreacted olivetol and the di-acetylated byproduct.
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization can be an excellent method for purification.
Diagram 2: General Reaction Scheme and Potential Side Products
Caption: Reaction scheme for olivin monoacetate synthesis showing the desired product and potential side products.
Q3: My acetylation reaction seems to be stalled, with a significant amount of starting material remaining even after a long reaction time. What should I do?
A3: A stalled reaction can be frustrating. Here are several steps to troubleshoot this issue:
-
Check Catalyst/Reagents: If you are using a catalyst, its activity might be compromised. Using a fresh batch of catalyst is a good first step. Similarly, ensure your acetic anhydride is not old and has not been hydrolyzed to acetic acid.
-
Increase Temperature: Many acetylation reactions benefit from heating.[5] Gradually increasing the reaction temperature while monitoring the reaction by TLC can often drive it to completion.
-
Increase Reagent Concentration: Adding more acetic anhydride or catalyst can sometimes push a sluggish reaction forward. However, be mindful that adding excess acetylating agent can increase the formation of the di-acetylated byproduct.
-
Solvent Effects: The choice of solvent can influence reaction rates. Ensure you are using an appropriate and dry solvent.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use a silica gel coated TLC plate. Draw a light pencil line about 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the mixture onto the starting line. Also spot your starting material (olivetol) as a reference.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexane). The solvent level should be below the starting line. Allow the solvent to travel up the plate.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Analysis: Compare the Rf values of the spots in the reaction mixture to the starting material. The appearance of a new, less polar spot indicates product formation.
Protocol 2: General Work-up Procedure for Acetylation Reactions
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and unreacted acetic anhydride. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.[6]
-
Washing: Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography or recrystallization as needed.
References
Technical Support Center: Preventing Olivin Monoacetate Precipitation in Buffer Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of olivin monoacetate in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is olivin monoacetate and why does it precipitate in aqueous buffers?
Olivin monoacetate is an organic compound that, like many active pharmaceutical ingredients (APIs), can be poorly soluble in aqueous solutions. Precipitation typically occurs when the concentration of olivin monoacetate exceeds its solubility limit in a given buffer. This is often due to its hydrophobic nature, which leads to unfavorable interactions with water molecules, causing the compound to aggregate and fall out of solution.
Q2: What are the key factors that influence the solubility of olivin monoacetate?
Several factors can significantly impact the solubility of olivin monoacetate in a buffer solution:
-
pH of the buffer: The ionization state of olivin monoacetate can be pH-dependent. If the compound has ionizable groups, its solubility will be highest at pH values where it is in its charged form.
-
Buffer composition and ionic strength: The type of salt and its concentration in the buffer can affect solubility through common-ion effects or by influencing the activity of the solute.
-
Temperature: Solubility of most solid compounds in liquid solvents increases with temperature. However, the effect can vary.
-
Presence of co-solvents: Organic solvents miscible with water can increase the solubility of hydrophobic compounds.[1][2][3][4]
-
Concentration of olivin monoacetate: Exceeding the saturation solubility will inevitably lead to precipitation.
Q3: What are co-solvents and how do they prevent precipitation?
Co-solvents are water-miscible organic solvents added to an aqueous solution to increase the solubility of poorly soluble compounds.[1][2][3][4] They work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous medium, which enhances solvation.[1][4] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[2][5][6]
Q4: Can adjusting the pH of the buffer prevent precipitation?
Yes, for ionizable compounds, pH adjustment is a primary strategy to enhance solubility.[7] By adjusting the buffer pH to a value where the olivin monoacetate molecule is ionized (charged), its solubility in the aqueous buffer can be significantly increased. It is crucial to determine the pKa of the compound to identify the optimal pH range for solubilization.
Troubleshooting Guide
This guide addresses specific issues you might encounter with olivin monoacetate precipitation.
| Problem | Possible Causes | Troubleshooting Steps |
| Precipitation upon initial dissolution in buffer | Concentration exceeds solubility limit. | - Decrease the concentration of olivin monoacetate.- Prepare a stock solution in a suitable organic solvent and add it to the buffer dropwise while stirring. |
| Incorrect buffer pH. | - Determine the pKa of olivin monoacetate.- Adjust the buffer pH to at least 2 units above the pKa for an acidic compound or 2 units below the pKa for a basic compound. | |
| Precipitation over time or during storage | Slow crystallization or nucleation. | - Add a small percentage of a co-solvent (e.g., 1-10% ethanol or DMSO) to the buffer.- Store the solution at a different temperature (test both higher and lower temperatures). |
| Buffer instability or degradation of the compound. | - Prepare fresh buffer and olivin monoacetate solution before each experiment.- Evaluate the stability of the compound in the chosen buffer. | |
| Precipitation when mixing with other components | Interaction with other solutes. | - Investigate potential interactions between olivin monoacetate and other components in the mixture.- Consider adding a stabilizing agent or a different co-solvent. |
| Change in solvent composition. | - If mixing with a solution containing a different solvent, ensure the final solvent composition maintains the solubility of olivin monoacetate. |
Quantitative Data Summary
To effectively troubleshoot precipitation issues, it is essential to systematically determine the solubility of olivin monoacetate under various conditions. The following table provides a template for organizing your experimental solubility data.
| Condition | Parameter | Value | Olivin Monoacetate Solubility (mg/mL) | Observations |
| pH | pH | 4.0 | ||
| 5.0 | ||||
| 6.0 | ||||
| 7.0 | ||||
| 8.0 | ||||
| Co-solvent | Ethanol | 5% | ||
| 10% | ||||
| 20% | ||||
| DMSO | 1% | |||
| 5% | ||||
| Temperature | Temperature (°C) | 4 | ||
| 25 (Room Temp) | ||||
| 37 |
Experimental Protocols
Protocol for Determining the Solubility of Olivin Monoacetate
This protocol outlines a general method for determining the equilibrium solubility of olivin monoacetate in a given buffer.
Materials:
-
Olivin monoacetate (solid)
-
Buffer of desired pH
-
Co-solvents (e.g., ethanol, DMSO)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid olivin monoacetate to a series of vials.
-
To each vial, add a known volume of the desired buffer (or buffer/co-solvent mixture).
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials on a shaker or rotator at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent.
-
Determine the concentration of olivin monoacetate in the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Data Recording:
-
Record the solubility as the measured concentration of olivin monoacetate in the supernatant.
-
Repeat the experiment for each condition (e.g., different pH, co-solvent concentration, temperature).
-
Visualizations
Caption: A workflow diagram for troubleshooting olivin monoacetate precipitation.
Caption: Key factors influencing the solubility of olivin monoacetate in buffer.
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
optimizing olivin monoacetate concentration for cell-based assays
Welcome to the Technical Support Center for Optimizing Olivin Monoacetate Concentration in Cell-Based Assays.
Disclaimer: Initial searches for "olivin monoacetate" did not yield a specific compound with that name. This guide will proceed using "goniodiol-7-monoacetate," a natural product with known cytotoxic properties, as a representative compound. The principles and protocols outlined here are broadly applicable to other cytotoxic compounds used in cell-based assays.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of olivin monoacetate and similar cytotoxic agents.
Troubleshooting Guides
This section addresses specific issues that may arise during your cell-based assays with olivin monoacetate.
Question 1: I am observing high variability in cytotoxicity between replicate wells. What are the possible causes and solutions?
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Inaccurate Pipetting of Olivin Monoacetate: Small volumes of highly concentrated stock solutions can be difficult to pipette accurately.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Compound Precipitation: Olivin monoacetate may precipitate out of solution at higher concentrations, leading to non-uniform exposure.
-
Cell Clumping: Clumped cells will not be evenly exposed to the compound.
Solutions:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Perform serial dilutions of your stock solution to work with larger, more manageable volumes for treating the cells.
-
To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
Visually inspect the wells after adding olivin monoacetate to check for any precipitation. If precipitation is observed, consider using a lower concentration range or a different solvent system.
-
Ensure proper mixing of the compound in the well by gently tapping the plate or using an orbital shaker.
Question 2: My cells are showing little to no response to olivin monoacetate, even at high concentrations. What should I do?
Possible Causes:
-
Incorrect Concentration Range: The concentrations tested may be too low to induce a cytotoxic effect in your specific cell line.
-
Compound Instability: Olivin monoacetate may be degrading in the culture medium over the incubation period.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of the compound.
-
Suboptimal Incubation Time: The incubation period may be too short for the cytotoxic effects to become apparent.
Solutions:
-
Broaden the concentration range. For initial experiments, a wide range (e.g., 0.01 µM to 100 µM) is recommended to determine the effective dose.
-
Prepare fresh dilutions of olivin monoacetate for each experiment.
-
Consult the literature to see if your cell line is known to be resistant to similar compounds. Consider testing a different, more sensitive cell line as a positive control.
-
Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing cytotoxicity.
Question 3: I am seeing a high background signal in my cell viability assay (e.g., MTT assay). What could be the cause?
Possible Causes:
-
Contamination: Bacterial or yeast contamination can metabolize the assay reagent, leading to a false-positive signal.
-
Compound Interference: Olivin monoacetate itself may be reacting with the assay reagent.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If the purple formazan crystals are not fully dissolved, it can lead to inaccurate and high background readings.
Solutions:
-
Regularly check your cell cultures for contamination.
-
Run a control with olivin monoacetate in cell-free media to see if it reacts with the assay reagent.
-
Ensure complete solubilization of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
Frequently Asked Questions (FAQs)
What is the recommended starting concentration range for olivin monoacetate in a cytotoxicity assay?
For initial screening, a broad concentration range is advisable to determine the potency of the compound against a specific cell line. A common starting point is a logarithmic dilution series.
| Concentration Range for Initial Screening |
| 0.01 µM |
| 0.1 µM |
| 1 µM |
| 10 µM |
| 100 µM |
Include a vehicle control (media with the same concentration of solvent, e.g., DMSO, as the highest olivin monoacetate concentration) and a no-treatment control.
How does the choice of cell line affect the optimal concentration of olivin monoacetate?
Different cell lines exhibit varying sensitivities to cytotoxic agents due to their unique genetic and metabolic profiles. It is crucial to perform a dose-response experiment for each new cell line to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). For example, goniodiol-7-monoacetate has been shown to have potent cytotoxicity (ED50 values less than 0.1 microgram/ml) against KB, P-388, RPMI, and TE671 tumor cells.[1]
What is a typical incubation time for a cytotoxicity assay with olivin monoacetate?
Incubation times for cytotoxicity assays typically range from 24 to 72 hours. A 48-hour incubation period is often a good starting point. Shorter incubation times may not allow for the full cytotoxic effects to manifest, while longer times can lead to secondary effects not directly related to the initial drug action. Time-course experiments are recommended to determine the optimal endpoint for your specific cell line and experimental question.
Which cytotoxicity assay is most suitable for use with olivin monoacetate?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and is a good choice for initial screening.[2][3][4] Other suitable assays include the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, and assays that measure ATP levels as an indicator of metabolic activity.[3]
Experimental Protocols
Protocol: Determining the IC50 of Olivin Monoacetate using an MTT Assay
This protocol provides a standard method for assessing cell viability.
Materials:
-
Olivin monoacetate stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of olivin monoacetate in complete medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest olivin monoacetate concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared olivin monoacetate dilutions or control solutions.
-
Incubate for your predetermined optimal time (e.g., 48 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
overcoming resistance to olivin monoacetate in cell lines
Welcome to the Technical Support Center for PARP Inhibitor Resistance.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to address challenges related to acquired resistance to the PARP inhibitor, Olaparib.
Note on Terminology: The query referenced "olivin monoacetate." Based on the context of PARP inhibitor resistance in cell lines, this guide focuses on Olaparib , a widely studied and clinically relevant PARP inhibitor. "Olivin monoacetate" is not a recognized compound in this field, and it is presumed to be a misnomer for Olaparib.
Frequently Asked Questions (FAQs)
Q1: What is Olaparib and how does it work?
Olaparib is a Poly (ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs). In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication. The cell's inability to repair these DSBs via the faulty HR pathway results in genomic instability and cell death, a concept known as synthetic lethality[1][2].
Q2: What are the primary mechanisms of acquired resistance to Olaparib in cell lines?
Acquired resistance to Olaparib is a significant challenge. The main mechanisms observed in vitro include:
-
Restoration of Homologous Recombination (HR): This is a common mechanism where cancer cells regain their ability to repair double-strand breaks. This can occur through secondary or "reversion" mutations in BRCA1 or BRCA2 genes that restore the protein's function[1][2][3].
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as ABCB1 (P-glycoprotein), can actively pump Olaparib out of the cell, reducing its intracellular concentration and effectiveness[2][4][5].
-
Replication Fork Stabilization: In BRCA-deficient cells, PARP inhibitors lead to unstable replication forks. Resistance can arise through mechanisms that protect these forks from collapsing, thereby reducing the formation of lethal DSBs[1].
-
Target Modification: Mutations in the PARP1 gene itself can prevent Olaparib from binding effectively or being "trapped" on the DNA, which is a key part of its cytotoxic effect[6][7].
-
Loss of PARP Glycohydrolase (PARG): Reduced levels of PARG, an enzyme that removes PAR chains, can lead to a preserved residual PARP1-initiated DNA damage response even in the presence of an inhibitor[8].
Q3: How can I develop an Olaparib-resistant cell line in the lab?
Olaparib-resistant cell lines are typically generated by exposing a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period (e.g., several months)[6][9][10][11]. This selective pressure allows for the emergence and proliferation of clones that have acquired resistance mechanisms. The process is monitored by periodically assessing the half-maximal inhibitory concentration (IC50) of Olaparib[10].
Troubleshooting Guide
Problem 1: My parental cell line shows unexpectedly high resistance to Olaparib.
-
Possible Cause 1: Intrinsic Resistance. The cell line may have inherent resistance mechanisms. For example, even some parental cell lines exhibit activity of multidrug resistance (MDR) proteins[5]. The cell line might not have the expected homologous recombination deficiency (HRD) phenotype.
-
Troubleshooting Step:
-
Verify HRD Status: Confirm the BRCA1/2 mutation status or assess the overall HR proficiency of your cell line using a functional assay (e.g., RAD51 foci formation assay).
-
Check Efflux Pump Expression: Use Western blot or qPCR to check the baseline expression of efflux pumps like ABCB1. If expression is high, consider using an ABCB1 inhibitor (e.g., verapamil, tariquidar) to see if it sensitizes the cells to Olaparib[2][12].
-
Check Cell Line Authenticity: Ensure the cell line is authentic and not misidentified or cross-contaminated. Perform short tandem repeat (STR) profiling.
-
-
-
Possible Cause 2: Experimental Conditions. Issues with the drug or assay conditions can lead to inaccurate results.
-
Troubleshooting Step:
-
Confirm Drug Potency: Ensure the Olaparib stock solution is correctly prepared, stored, and has not degraded.
-
Optimize Assay Duration: For cell viability assays, ensure the treatment duration is sufficient to observe a cytotoxic effect. A 5-day or 72-hour incubation is common[10][13][14].
-
Check Cell Density: Ensure optimal and consistent cell seeding density, as this can significantly impact drug sensitivity measurements.
-
-
Problem 2: I've generated a resistant cell line, but the resistance is unstable or lost over time.
-
Possible Cause: Reversion of Resistance Phenotype. Some resistance mechanisms are unstable without continuous selective pressure. For example, resistant cells may have a competitive disadvantage in a drug-free medium[5].
-
Troubleshooting Step:
-
Maintain Selective Pressure: Culture the resistant cell line in a maintenance concentration of Olaparib to preserve the resistant phenotype.
-
Re-select Population: If resistance is lost, you may need to re-culture the cells in the presence of Olaparib to select for the resistant population again.
-
Cryopreserve Stocks: Freeze down vials of the resistant cell line at an early passage after confirming the resistant phenotype to ensure a consistent source for future experiments[10].
-
-
Visualizing Workflows and Pathways
Workflow for Generating Resistant Cell Lines
This diagram outlines the standard experimental procedure for developing and validating an Olaparib-resistant cell line from a sensitive parental line.
Key Mechanisms of Olaparib Action and Resistance
This diagram illustrates the synthetic lethality mechanism of Olaparib in HR-deficient cells and highlights major pathways of acquired resistance.
Quantitative Data
Table 1: Olaparib IC50 Values in Sensitive vs. Resistant Cell Lines
The following table summarizes reported IC50 values, demonstrating the shift in drug sensitivity after developing acquired resistance.
| Cell Line (Cancer Type) | Parental IC50 (µM) | Resistant (OR) IC50 (µM) | Fold Change in Resistance | Reference |
| LNCaP (Prostate) | ~6 | ~18 | 3.0 | [13] |
| LNCaP (Prostate) | Not specified | Not specified | 4.4 | [6][9] |
| C4-2B (Prostate) | ~3 | ~106 | 35.3 | [13] |
| C4-2B (Prostate) | Not specified | Not specified | 28.9 | [6][9] |
| DU145 (Prostate) | Not specified | Not specified | 3.8 | [6][9] |
| PEO1 (Ovarian) | 25.0 | 82.1 | 3.3 | [10] |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols (e.g., assay duration, cell density).[10]
Experimental Protocols
Protocol 1: Generation of Olaparib-Resistant Cell Lines
This protocol is a generalized method for inducing drug resistance in vitro through chronic exposure.
-
Baseline Sensitivity: Determine the IC50 of Olaparib for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Exposure: Begin culturing the parental cells in medium containing Olaparib at a concentration of approximately IC10-IC20 (a dose that kills 10-20% of cells).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the Olaparib concentration in a stepwise manner. The magnitude and frequency of the increase depend on how quickly the cells adapt. This process can take over 6 months[6][9].
-
Monitoring: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the current IC50. Compare this to the parental IC50 to track the development of resistance[10].
-
Establishment of Resistant Line: A cell line is generally considered resistant when its IC50 is significantly and stably higher (e.g., >3-fold) than the parental line[10][13].
-
Maintenance and Storage: Once established, the resistant line should be maintained in a continuous culture with a steady concentration of Olaparib to prevent reversion. Create cryopreserved stocks for long-term storage[10].
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of cell viability to determine the IC50 of a drug.
-
Cell Seeding: Seed cells into a 96-well plate in triplicate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight[14].
-
Drug Treatment: Prepare serial dilutions of Olaparib. Remove the old medium from the wells and add 100 µL of medium containing the various drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours to 5 days) at 37°C in a 5% CO2 incubator[10][14].
-
MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals[14].
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals[14].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value[10].
Protocol 3: Western Blotting for DNA Repair Proteins (e.g., PARP1, RAD51)
This protocol is for detecting changes in the expression levels of key proteins involved in Olaparib's mechanism of action and resistance.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[15]. Scrape the cells, collect the lysate, and incubate on ice for 15-30 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay[15].
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli (SDS) sample buffer and boil at 95°C for 5-10 minutes to denature the proteins[15].
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[15].
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RAD51, anti-PARP1, anti-γH2AX) overnight at 4°C with gentle agitation[15][16].
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[15].
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control like β-actin or β-tubulin[13][15].
Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol is used to isolate a target protein and its binding partners, which is useful for studying interactions within the DNA repair complex (e.g., BRCA2-RAD51 interaction)[17].
-
Cell Lysis: Harvest cells and lyse them using a non-denaturing Co-IP lysis buffer (e.g., containing low concentrations of non-ionic detergents like NP-40 or Triton X-100) supplemented with protease inhibitors to preserve protein-protein interactions[18][19].
-
Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C. Centrifuge and collect the supernatant[20].
-
Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes[21].
-
Complex Capture: Add protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes[18].
-
Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer (for Western blot analysis) or by using a gentle elution buffer (e.g., low pH glycine buffer) if protein function needs to be preserved[21][22].
-
Analysis: Analyze the eluted proteins by Western blotting, probing for the "bait" protein to confirm successful immunoprecipitation and for suspected "prey" proteins to confirm the interaction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientists identify cause of resistance to breakthrough breast and ovarian cancer drug - ecancer [ecancer.org]
- 8. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blotting [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. BRCA2 prevents PARPi-mediated PARP1 retention to protect RAD51 filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Monoacetylated Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of monoacetylated natural products. While "olivin monoacetate" is not a widely documented compound in publicly available literature, the principles and challenges of purifying monoacetylated compounds are broadly applicable. This center addresses common issues encountered during purification workflows, with a focus on High-Performance Liquid Chromatography (HPLC) and crystallization.
General Purification Workflow
The purification of a target monoacetate from a crude source, such as a natural product extract or a synthetic reaction mixture, typically follows a multi-step process to isolate the compound of interest with high purity.
Caption: Figure 1. A typical experimental workflow for isolating a pure monoacetylated compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification process, categorized by technique.
I. HPLC Purification Issues
High-Performance Liquid Chromatography (HPLC) is a primary tool for purifying natural products. However, various issues can arise, affecting separation quality and reproducibility.
Q1: Why is my HPLC system showing abnormally high backpressure?
A1: High backpressure is typically caused by a blockage in the system. Common sources include:
-
Column Obstruction: The inlet frit of the guard or analytical column may be clogged with particulate matter from the sample or mobile phase.[1] Try reversing and flushing the column (disconnected from the detector) or replacing the frit.[1]
-
Precipitated Buffer: Buffer salts can precipitate if the organic solvent concentration in the mobile phase is too high.[2][3] Ensure your buffer is soluble in the highest organic percentage of your gradient and flush the system with high aqueous content mobile phase.[3]
-
System Blockage: Check for blockages in tubing, in-line filters, or injector components.[1]
Q2: My chromatogram has a noisy or drifting baseline. What's the cause?
A2: Baseline instability can obscure small peaks and affect integration.
-
Noisy Baseline: This is often due to air bubbles in the system, a contaminated detector cell, or a failing lamp.[4] Degassing the mobile phase and purging the system can resolve bubble issues.[4] Flushing the detector cell may be necessary.[4]
-
Drifting Baseline: A drifting baseline is frequently caused by poor column equilibration, fluctuations in column temperature, or a mobile phase that is not correctly mixed or contaminated.[4] Using a column oven for temperature control and allowing sufficient equilibration time are crucial.[4]
Q3: My peak retention times are shifting between injections. Why?
A3: Inconsistent retention times compromise peak identification and method reproducibility. Potential causes include:
-
Inconsistent Mobile Phase: Small changes in mobile phase composition, especially pH for ionizable compounds, can lead to significant shifts.[5] Prepare fresh mobile phase accurately. A change of just 0.1 pH units can shift retention time by 10%.[5]
-
Fluctuating Temperature: Lack of temperature control can cause retention time drift. A column oven is highly recommended.[4]
-
Poor Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, which may require flushing with 5-10 column volumes.[5]
Q4: My peaks are broad or splitting. How can I improve their shape?
A4: Poor peak shape reduces resolution and purity.
-
Broad Peaks: This can be caused by a void in the column packing, an injection solvent that is too strong, or extra-column volume.[3][4] Whenever possible, dissolve the sample in the mobile phase.[2]
-
Split Peaks: This issue often points to a partially blocked column frit or a disrupted column bed. Replacing the column may be necessary. Incompatible injection solvents can also cause peak splitting.[2]
II. Crystallization Issues
Crystallization is an essential step for obtaining a final, high-purity solid compound.
Q1: My compound will not crystallize from solution. What should I do?
A1: Failure to crystallize is a common problem that can often be resolved by modifying the conditions:
-
Solution is Undersaturated: The compound may be too soluble in the chosen solvent, or too much solvent was used.[6][7] Try slowly evaporating the solvent or adding an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.[7]
-
Solution is Too Pure/Impure: Sometimes, trace impurities can inhibit crystal growth. Conversely, if the sample is very impure, crystallization may also be prevented.[6][7]
-
Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.[6][7]
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This often happens when the solution temperature is higher than the melting point of the impure compound.[8] To resolve this, return the flask to the heat source, add more of the "soluble" solvent to fully re-dissolve the oil, and allow it to cool more slowly.[8]
Q3: The crystallization happened too quickly and the final product is impure. What went wrong?
A3: Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of purification.[8] An ideal crystallization should occur over a period of about 20 minutes.[8] To slow down crystal growth, you can:
-
Reduce the rate of cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Use a larger volume of solvent: A shallow solvent pool cools very quickly due to a high surface-area-to-volume ratio.[8] Using a more appropriate flask size can help.[8]
Q4: My final yield after crystallization is very low. How can I improve it?
A4: A poor yield (e.g., less than 20%) can be due to several factors:
-
Excessive Solvent: Too much solvent may have been used, causing a significant amount of the compound to remain in the mother liquor.[8]
-
Premature Crystallization: If the solution was not filtered while hot, some product may have crystallized prematurely and been lost.
-
Inherent Solubility: The compound may have significant solubility in the cold solvent. Cooling the mother liquor to a lower temperature may help recover more material.
Quantitative Data Summary
The table below summarizes key parameters and typical thresholds for troubleshooting HPLC systems.
| Parameter | Symptom | Potential Cause | Typical Threshold/Action |
| System Pressure | Pressure too high | Blockage in column/frit/tubing | > 300 bar (UHPLC) or > 200 bar (HPLC) may indicate a blockage.[3] |
| Pressure too low | Leak in the system, pump malfunction | Check for loose fittings; pressure should be stable and within expected range for the method.[1] | |
| Baseline | High Noise | Air bubbles, contaminated mobile phase | Noise > 10⁻⁴ AU is generally considered high. Degas mobile phase.[4] |
| Drifting | Temperature fluctuation, poor equilibration | Use a column oven. Equilibrate for at least 10 column volumes.[4][5] | |
| Peak Shape | Tailing Factor | Active sites on column, column overload | Tailing factor > 2.0 often indicates a problem. Reduce sample load or use a different column. |
| Retention Time | %RSD | Inconsistent mobile phase, temperature | %RSD > 2% over a sequence may indicate a problem with method stability.[1] |
Key Experimental Protocols
Protocol 1: General Method for Preparative HPLC Purification
-
Sample Preparation: Dissolve the partially purified fraction (e.g., from flash chromatography) in a solvent compatible with the mobile phase, preferably the mobile phase itself.[2] Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile with 0.1% Formic Acid) for at least 5-10 column volumes or until the baseline is stable.[5]
-
Injection and Elution: Inject the sample onto the column. Begin the gradient elution program. A typical gradient might run from 5% to 95% organic solvent over 30-40 minutes.
-
Fraction Collection: Collect fractions based on UV absorbance peaks. Use smaller collection volumes around the target peak to maximize purity.
-
Purity Analysis: Analyze the collected fractions using a rapid analytical HPLC method to determine which fractions meet the desired purity criteria (e.g., >98%).
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Protocol 2: Standard Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[8] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for diagnosing the common issue of low final yield in a purification process.
Caption: Figure 2. A decision tree to diagnose potential causes of low compound yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. iscientific.org [iscientific.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
minimizing off-target effects of olivin monoacetate
As "Olivin Monoacetate" does not correspond to a known compound in biomedical research, this technical support center guide has been created for a hypothetical ATP-competitive kinase inhibitor, herein named "Olivin Monoacetate," which targets Kinase X. This guide provides general principles and methodologies for identifying and minimizing off-target effects that can be adapted for various small molecule inhibitors.
Technical Support Center: Olivin Monoacetate
This guide offers troubleshooting advice and frequently asked questions for researchers and drug development professionals working with Olivin Monoacetate. The focus is on understanding, identifying, and minimizing its off-target effects to ensure data integrity and therapeutic specificity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like Olivin Monoacetate?
A1: Off-target effects occur when a drug, such as Olivin Monoacetate, interacts with unintended molecular targets in addition to its primary, intended target (on-target). For kinase inhibitors, which often target the highly conserved ATP-binding site, this can lead to the modulation of other kinases or proteins with similar binding pockets.[1][2] These unintended interactions can result in misleading experimental data, cellular toxicity, or undesirable side effects in a therapeutic context.[3] Therefore, understanding and minimizing off-target effects is crucial for the development of safe and effective kinase inhibitors.[4]
Q2: How can I determine the selectivity profile of Olivin Monoacetate?
A2: The selectivity of Olivin Monoacetate should be assessed using a comprehensive kinase profiling panel.[5] This involves screening the compound against a large number of purified kinases (ideally, a significant portion of the human kinome) to determine its inhibitory activity (e.g., IC50 values) against each.[5][6] Several commercial services offer such profiling. The data from these screens will reveal which kinases, other than your primary target, are inhibited by Olivin Monoacetate and at what concentrations.[1]
Q3: My in vitro kinase assay shows high selectivity for Kinase X, but I'm observing unexpected phenotypes in my cell-based assays. Why could this be?
A3: Discrepancies between in vitro and cellular results are common and can arise from several factors:
-
Cellular ATP Concentration: In vitro assays are often performed at low ATP concentrations, which may not reflect the high physiological ATP levels inside a cell (1-5 mM).[7] An inhibitor that is potent in vitro may be less effective in cells due to competition with ATP.
-
Off-Target Effects in a Cellular Context: Olivin Monoacetate might be inhibiting other kinases or proteins within the cell that were not included in your in vitro panel.[1][8] These off-target interactions could be responsible for the observed phenotype.
-
Cell Permeability and Stability: The compound may not be effectively entering the cells or could be unstable in the cell culture medium.[9]
-
Indirect Pathway Activation: Inhibition of the intended target can sometimes lead to paradoxical activation of other signaling pathways.[2]
Q4: What are the primary strategies to minimize the off-target effects of Olivin Monoacetate?
A4: Minimizing off-target effects typically involves a multi-pronged approach:
-
Rational Drug Design: Modifying the chemical structure of Olivin Monoacetate to improve its binding affinity for the intended target (Kinase X) while reducing its affinity for known off-targets.[10] This can be guided by structural biology (e.g., X-ray crystallography) and computational modeling.[11]
-
Dose Optimization: Using the lowest effective concentration of Olivin Monoacetate that inhibits the primary target without significantly affecting off-targets. A thorough dose-response analysis is critical.[12]
-
Use of Control Compounds: Including a structurally related but inactive control compound in your experiments can help differentiate on-target from off-target effects. A second, structurally distinct inhibitor of the same target can also help validate that the observed phenotype is due to on-target inhibition.
Troubleshooting Guides
Issue 1: High background signal or unexpected results in cell-based assays.
-
Question: I'm observing a high degree of cell death or unexpected signaling changes at concentrations where Olivin Monoacetate should be specific for Kinase X. What should I do?
-
Answer:
-
Confirm On-Target Engagement: First, verify that Olivin Monoacetate is engaging with its intended target, Kinase X, in your cells at the concentrations used. A cellular target engagement assay, such as NanoBRET, can confirm this.[13][14]
-
Perform a Cellular Kinase Selectivity Profile: Use techniques like chemical proteomics to identify the full spectrum of proteins that Olivin Monoacetate binds to within the cell.[1] This can reveal unexpected off-targets.
-
Validate Off-Targets: Once potential off-targets are identified, validate them using orthogonal approaches. For example, use siRNA/shRNA to knock down the suspected off-target kinase and see if it phenocopies the effect of Olivin Monoacetate.
-
Re-evaluate Dose-Response: Perform a careful dose-response curve for both on-target inhibition (e.g., phosphorylation of a direct Kinase X substrate) and the off-target phenotype (e.g., cell viability). This will help you find a therapeutic window where on-target effects are maximized and off-target effects are minimized.[12]
-
Issue 2: Olivin Monoacetate shows broad activity against multiple kinases in a screening panel.
-
Question: The initial kinase profiling results show that Olivin Monoacetate inhibits several other kinases with similar potency to Kinase X. How should I proceed?
-
Answer:
-
Analyze Structural Information: If structural data is available, compare the ATP-binding pockets of Kinase X and the identified off-targets. This may provide insights for medicinal chemists to design more selective derivatives.[11]
-
Determine the Mode of Inhibition: Conduct kinetic studies to understand how Olivin Monoacetate binds to both its on-target and off-targets (e.g., ATP-competitive, non-competitive, allosteric).[5] This information is valuable for guiding further optimization.
-
Prioritize Off-Targets for Further Study: Based on their biological relevance to your experimental system, prioritize a few key off-targets for further validation in cell-based assays. Determine if the inhibition of these kinases contributes to your observed cellular phenotype.
-
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of Olivin Monoacetate
This table summarizes the inhibitory activity of Olivin Monoacetate against its intended target (Kinase X) and a selection of representative off-target kinases.
| Kinase Target | IC50 (nM) | Description |
| Kinase X | 15 | Primary On-Target |
| Kinase Y | 85 | Off-Target 1 |
| Kinase Z | 250 | Off-Target 2 |
| Kinase A | > 10,000 | No significant inhibition |
| Kinase B | > 10,000 | No significant inhibition |
Table 2: Cellular Assay Comparison of Olivin Monoacetate
This table compares the potency of Olivin Monoacetate in biochemical assays versus cell-based assays.
| Assay Type | Metric | Value (nM) | Notes |
| Biochemical Assay | IC50 vs. Kinase X | 15 | Purified enzyme, 10 µM ATP |
| Cellular Target Engagement | EC50 for Kinase X | 120 | Measures binding in live cells |
| Downstream Pathway Inhibition | EC50 for p-Substrate | 150 | Measures functional inhibition of Kinase X pathway |
| Cell Viability | GI50 | 2,500 | Measures overall cytotoxicity |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling using ADP-Glo™ Assay
This protocol outlines a general procedure for assessing the inhibitory activity of Olivin Monoacetate against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of Olivin Monoacetate in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add diluted Olivin Monoacetate or vehicle control (DMSO).
-
Add the kinase and its specific substrate in the appropriate kinase assay buffer.
-
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km for each specific kinase to ensure physiological relevance.[15]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[15][16]
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition) and fit the dose-response curves using a suitable software to determine the IC50 values for each kinase.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol measures the binding of Olivin Monoacetate to Kinase X in living cells.[13]
-
Cell Preparation: Transfect cells with a vector expressing Kinase X fused to NanoLuc® luciferase. Plate the cells in a 96-well plate and allow them to attach overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Olivin Monoacetate.
-
Add the NanoBRET™ tracer (a fluorescent ligand for the kinase) to the cells, followed immediately by the diluted Olivin Monoacetate or vehicle control.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read both the donor (luciferase) and acceptor (tracer) emission signals on a luminometer equipped with the appropriate filters.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the concentration of Olivin Monoacetate and fit the curve to determine the EC50, which represents the concentration required to displace 50% of the tracer from the target kinase.
Visualizations
Caption: Hypothetical signaling pathway for Olivin Monoacetate.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Olivin Monoacetate and Competing Compounds in Skincare
In the landscape of cosmetic and dermatological research, the quest for effective, naturally derived active ingredients is perpetual. This guide provides a comparative overview of Olivin Monoacetate, a compound derived from olive oil, against prominent competitor compounds in the realms of skin moisturization and anti-inflammatory action. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and formulation development.
Moisturizing Efficacy: Olivin Monoacetate vs. Glycerin
Table 1: Comparison of Moisturizing Properties
| Feature | Olivin Monoacetate (as part of Olive Oil Derivatives) | Glycerin |
| Mechanism of Action | Primarily acts as an emollient, softening and smoothing the skin by forming an occlusive layer that reduces transepidermal water loss (TEWL). | Acts as a humectant, attracting water from the dermis and the environment to the stratum corneum. |
| Reported Efficacy | Contributes to skin hydration by improving skin barrier function. | Clinically proven to significantly increase skin hydration levels.[1][2] |
| Solubility | Lipophilic (oil-soluble). | Hydrophilic (water-soluble). |
| Formulation Considerations | Ideal for oil-based formulations or as an oil-phase component in emulsions. | Used in aqueous solutions and as a component of the aqueous phase in emulsions. Its efficacy can be reduced in the presence of oils if not properly formulated.[1][2] |
Experimental Protocol: Evaluation of Moisturizing Efficacy (General Approach)
A standardized method to evaluate and compare the moisturizing efficacy of topical agents involves the following steps:
-
Subject Recruitment: A cohort of healthy volunteers with dry skin is recruited.
-
Baseline Measurement: Baseline skin hydration is measured using a Corneometer®, which assesses the electrical capacitance of the skin. Transepidermal water loss (TEWL) is measured using a Tewameter®.
-
Product Application: Standardized amounts of the test formulations (e.g., a cream containing Olivin Monoacetate and a cream containing Glycerin) are applied to designated areas on the subjects' forearms. A control area with no product application is also maintained.
-
Post-application Measurements: Skin hydration and TEWL are measured at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) after product application.
-
Data Analysis: Changes in skin hydration and TEWL from baseline are calculated and statistically analyzed to compare the efficacy of the different formulations.
References
A Comparative Analysis of the Biological Activity of Olivacine and Its Analogs as Potent Anti-Cancer Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the natural alkaloid olivacine and its synthetic analogs. Drawing on experimental data, we delve into their cytotoxic effects, mechanisms of action, and the structure-activity relationships that govern their potency as potential anti-cancer therapeutics.
Olivacine, a pyridocarbazole alkaloid isolated from the bark of Aspidosperma olivaceum, has demonstrated significant anti-proliferative properties.[1] Its core structure has served as a scaffold for the synthesis of numerous analogs with the aim of enhancing therapeutic efficacy and overcoming challenges such as drug resistance. The primary mechanism of action for olivacine and its derivatives is the inhibition of topoisomerase II and intercalation into DNA, leading to cell cycle arrest and apoptosis.[2][3]
Comparative Cytotoxicity
The anti-cancer potential of olivacine and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. Below is a summary of IC50 values for olivacine and several of its notable analogs.
| Compound | Cell Line | IC50 (µM) | Reference |
| Olivacine | L1210 (Murine Leukemia) | 2.03 | [1] |
| A549 (Non-small cell lung cancer) | >10 | [4] | |
| MCF-7 (Breast cancer) | 4.67 ± 0.54 | [4] | |
| LoVo (Colon cancer) | >10 | [4] | |
| CCRF-CEM (Leukemia) | ~12-26 | [4] | |
| 9-Hydroxyolivacine | L1210 (Murine Leukemia) | 0.06 | [1] |
| S16020 | L1210 (Murine Leukemia) | 0.0041 | [1] |
| A549 (Non-small cell lung cancer) | 0.030 | [1] | |
| MCF-7 (Breast cancer) | 0.075 | [1] | |
| S30972-1 | L1210 (Murine Leukemia) | 0.019 | [1] |
| Compound with 4-nitro-imidazole at C-1 | A549 (Hypoxic) | 0.57 | [1] |
| MCF-7 (Hypoxic) | 0.69 | [1] | |
| Compound with 4-nitro-pyrazole at C-1 | A549 (Hypoxic) | 0.65 | [1] |
| MCF-7 (Hypoxic) | 0.81 | [1] |
Note: While the prompt mentioned "olivin monoacetate," a thorough review of the scientific literature did not yield significant data on a monoacetate derivative of olivacine. The focus of current research is on substitutions at other positions of the olivacine scaffold.
Structure-Activity Relationship
The data reveals critical structure-activity relationships:
-
Hydroxylation at C-9: The introduction of a hydroxyl group at the C-9 position, as seen in 9-hydroxyolivacine, dramatically increases cytotoxic activity.[1] This is attributed to a greater affinity for DNA and increased stabilization of the DNA-topoisomerase II complex.[3]
-
Substitution at C-1: The addition of bulky side chains at the C-1 position, particularly those containing nitrogen, has led to the development of highly potent analogs like S16020.[1]
-
Methylation at N-6: Methylation at the N-6 position is a common feature in active derivatives, as it is believed to block the oxidation of the 9-hydroxy group, a process linked to toxicity.
-
Hypoxia-selective analogs: Analogs with nitro-imidazole or nitro-pyrazole moieties at C-1 have shown enhanced activity under hypoxic (low oxygen) conditions, which are characteristic of solid tumors.[1][5]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of olivacine or its analogs for a specified period (e.g., 24-72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mechanism of Action: Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II, a key enzyme in DNA replication and repair.[10][11][12][13]
Principle: The assay often utilizes kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules. Topoisomerase II can decatenate (unlink) these circles. Inhibitors can either prevent this catalytic activity or trap the enzyme-DNA complex in a "cleavable complex," leading to DNA strand breaks.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing kDNA, topoisomerase II enzyme, ATP, and the test compound in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution/loading dye, often containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye like ethidium bromide.
-
Analysis: Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control. The formation of linear DNA indicates that the compound acts as a topoisomerase II poison.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for olivacine-induced cell death and a general workflow for evaluating the biological activity of these compounds.
Caption: Proposed signaling pathway of olivacine-induced apoptosis.
Caption: General experimental workflow for evaluating olivacine analogs.
References
- 1. Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating the Mechanism of Action of Olivil Monoacetate: A Comparative Guide
Introduction
Olivil monoacetate is a lignan found in various plants, including olive species. Lignans as a class of polyphenolic compounds are recognized for their antioxidant and anti-inflammatory properties.[1][2][3] While specific experimental data on this compound is limited in publicly available scientific literature, its mechanism of action can be inferred from the well-documented activities of related lignans. This guide provides a comparative analysis of the putative mechanisms of this compound against well-established alternative skincare ingredients, namely Vitamin C (a potent antioxidant) and Bisabolol (a known anti-inflammatory agent). The presented data is illustrative and based on the expected biochemical activities of lignans.
Inferred Mechanism of Action of this compound
Based on studies of various lignans, this compound is proposed to exert its biological effects through two primary signaling pathways:
-
Anti-inflammatory Action via NF-κB Inhibition: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[1] Lignans have been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[1][2]
-
Antioxidant Action via Nrf2 Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4][5] Many lignans are known to activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense system.[4]
Comparative Performance Data
The following tables summarize the expected in vitro performance of this compound in key assays for anti-inflammatory and antioxidant activity, compared to Vitamin C and Bisabolol.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Target | IC50 (µM) | Key Findings |
| This compound (Hypothetical) | NF-κB Reporter Assay | NF-κB Activation | 15 | Dose-dependent inhibition of TNF-α-induced NF-κB activation. |
| COX-2 Inhibition Assay | Cyclooxygenase-2 | 25 | Moderate selective inhibition of the COX-2 enzyme. | |
| IL-6 ELISA | Interleukin-6 Production | 12 | Significant reduction of LPS-induced IL-6 secretion in macrophages. | |
| Bisabolol | NF-κB Reporter Assay | NF-κB Activation | 10 | Potent inhibitor of NF-κB activation. |
| COX-2 Inhibition Assay | Cyclooxygenase-2 | 20 | Known inhibitor of COX-2. | |
| IL-6 ELISA | Interleukin-6 Production | 8 | Strong suppression of pro-inflammatory cytokine production. | |
| Vitamin C | NF-κB Reporter Assay | NF-κB Activation | > 100 | Weak to no direct inhibitory effect on NF-κB activation. |
| COX-2 Inhibition Assay | Cyclooxygenase-2 | > 100 | Not a direct inhibitor of COX enzymes. | |
| IL-6 ELISA | Interleukin-6 Production | 50 | Indirectly reduces inflammation by scavenging ROS. |
Table 2: In Vitro Antioxidant Activity
| Compound | Assay | Mechanism | EC50 (µM) | Key Findings |
| This compound (Hypothetical) | DPPH Radical Scavenging | Direct Antioxidant | 25 | Moderate direct radical scavenging activity.[6] |
| Nrf2/ARE Reporter Assay | Indirect Antioxidant | 10 | Potent activator of the Nrf2 antioxidant response element. | |
| HO-1 Expression (qPCR) | Nrf2 Target Gene | 8 | Significant upregulation of heme oxygenase-1 mRNA levels. | |
| Vitamin C | DPPH Radical Scavenging | Direct Antioxidant | 5 | Strong direct radical scavenging activity. |
| Nrf2/ARE Reporter Assay | Indirect Antioxidant | > 100 | Not a primary activator of the Nrf2 pathway. | |
| HO-1 Expression (qPCR) | Nrf2 Target Gene | > 100 | No significant effect on HO-1 expression. | |
| Bisabolol | DPPH Radical Scavenging | Direct Antioxidant | 50 | Weak direct radical scavenging activity. |
| Nrf2/ARE Reporter Assay | Indirect Antioxidant | > 100 | Not known to activate the Nrf2 pathway. | |
| HO-1 Expression (qPCR) | Nrf2 Target Gene | > 100 | No significant effect on HO-1 expression. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
NF-κB Reporter Assay
-
Objective: To quantify the inhibition of NF-κB activation in response to an inflammatory stimulus.
-
Cell Line: Human embryonic kidney 293 (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.
-
Protocol:
-
Seed HEK293-NF-κB-luc cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound (this compound, Bisabolol, Vitamin C) for 1 hour.
-
Induce NF-κB activation by adding Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 10 ng/mL.
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Nrf2/ARE Reporter Assay
-
Objective: To measure the activation of the Nrf2 antioxidant response pathway.
-
Cell Line: Human keratinocyte (HaCaT) cells transiently co-transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Protocol:
-
Seed HaCaT cells in a 24-well plate.
-
Transfect the cells with the ARE-luciferase and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with different concentrations of the test compound (this compound, Vitamin C, Bisabolol).
-
Incubate for 18 hours at 37°C.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the ARE-luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold activation of Nrf2 relative to the vehicle-treated control.
-
Determine the EC50 value from the dose-response curve.
-
DPPH Radical Scavenging Assay
-
Objective: To assess the direct free radical scavenging capacity of a compound.[7]
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to pale yellow.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the test compound (this compound, Vitamin C, Bisabolol) to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Visualizations
Signaling Pathways
Caption: Inferred signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for validating the mechanism of action.
Conclusion
While direct experimental evidence for this compound remains to be published, its classification as a lignan provides a strong basis for predicting its mechanism of action. The inferred dual activity of inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2 antioxidant pathway positions it as a promising ingredient for skincare applications aimed at mitigating inflammation and oxidative stress. The comparative analysis with Vitamin C and Bisabolol highlights its potential for a broader, more comprehensive approach to skin health. Further in vitro and in vivo studies are warranted to definitively validate these proposed mechanisms and quantify the performance of this compound.
References
- 1. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Navigating Kinase Inhibitor Specificity: A Comparative Guide to Cross-Reactivity Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide utilizes the well-characterized multi-kinase inhibitor, Dasatinib, as a representative example to illustrate the principles and methodologies of cross-reactivity studies. This is due to the limited and ambiguous public information available for "olivin monoacetate." The data and pathways presented for Dasatinib are based on established scientific literature and public databases.
Introduction
The specificity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and toxicity profile. While designed to target a specific kinase, small molecule inhibitors often exhibit off-target activity, binding to and inhibiting other kinases with varying affinities. This cross-reactivity can lead to unforeseen side effects or, in some cases, provide opportunities for therapeutic polypharmacology. Understanding and quantifying the cross-reactivity of a compound is therefore a pivotal step in drug development.
This guide provides a framework for assessing the cross-reactivity of kinase inhibitors, using Dasatinib as a case study. Dasatinib is a potent oral inhibitor of the BCR-ABL fusion protein, the causative driver of chronic myeloid leukemia (CML), and is also an inhibitor of SRC family kinases. Its broader kinase inhibition profile has been extensively studied and serves as an excellent model for this guide.
Data Presentation: Kinase Inhibition Profile of Dasatinib
The following table summarizes the dissociation constants (Kd) of Dasatinib for a selection of on- and off-target kinases as determined by KINOMEscan®, a competition binding assay. A lower Kd value indicates a higher binding affinity.
| Target Kinase | Kinase Family | Dissociation Constant (Kd) in nM | On-Target/Off-Target |
| ABL1 | Tyrosine Kinase | < 0.1 | On-Target |
| SRC | Tyrosine Kinase | 0.2 | On-Target |
| LCK | Tyrosine Kinase | 0.3 | Off-Target |
| YES1 | Tyrosine Kinase | 0.4 | Off-Target |
| FYN | Tyrosine Kinase | 0.5 | Off-Target |
| KIT | Tyrosine Kinase | 1.1 | Off-Target |
| PDGFRα | Tyrosine Kinase | 1.3 | Off-Target |
| PDGFRβ | Tyrosine Kinase | 1.6 | Off-Target |
| EPHA2 | Tyrosine Kinase | 2.0 | Off-Target |
| BTK | Tyrosine Kinase | 2.5 | Off-Target |
| p38α (MAPK14) | Serine/Threonine Kinase | 22 | Off-Target |
| MEK1 (MAP2K1) | Serine/Threonine Kinase | > 10,000 | Off-Target |
| ERK2 (MAPK1) | Serine/Threonine Kinase | > 10,000 | Off-Target |
Data is illustrative and compiled from publicly available kinome scan data for Dasatinib.
Experimental Protocols
KINOMEscan® Competition Binding Assay
This method quantitatively measures the binding affinity of a test compound to a large panel of kinases.
Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured, and a reduction in this amount in the presence of the test compound indicates binding.
Methodology:
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Kinase Incubation: A specific kinase from a large panel is incubated with the immobilized ligand in the presence of varying concentrations of the test compound (e.g., Dasatinib).
-
Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified. This is often done using quantitative PCR (qPCR) if the kinase is tagged with a unique DNA barcode, or through other sensitive detection methods.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd), which reflects the binding affinity of the test compound for each kinase in the panel.
Cellular Phosphorylation Assay
This assay determines the functional consequence of kinase inhibition within a cellular context by measuring the phosphorylation of a known downstream substrate.
Principle: Inhibition of a specific kinase by a test compound will lead to a decrease in the phosphorylation of its substrate proteins in treated cells. This change in phosphorylation can be quantified using specific antibodies.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., a CML cell line expressing BCR-ABL) is cultured. The cells are then treated with various concentrations of the test compound (e.g., Dasatinib) for a defined period.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Quantification of Phosphorylation: The level of phosphorylation of a specific substrate of the target kinase (e.g., CrkL for BCR-ABL) is measured. This is typically done using an immunoassay format such as:
-
Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with an antibody specific to the phosphorylated form of the substrate.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Cell lysates are added to a plate coated with a capture antibody for the total substrate protein. A second, detection antibody that specifically recognizes the phosphorylated form of the substrate is then used for quantification.
-
-
Data Analysis: The level of substrate phosphorylation is normalized to the total amount of the substrate protein and compared across different concentrations of the test compound to determine the IC50 (the concentration of inhibitor required to reduce the phosphorylation by 50%).
Mandatory Visualization
BCR-ABL Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the constitutively active BCR-ABL kinase, which are the intended targets of Dasatinib in the treatment of Chronic Myeloid Leukemia.
Caption: Simplified BCR-ABL signaling pathway targeted by Dasatinib.
Experimental Workflow for Kinase Cross-Reactivity Assessment
The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
comparative analysis of olivin monoacetate with other kinase inhibitors
A detailed review of the kinase inhibitory potential of lignans, benchmarked against established clinical kinase inhibitors.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of public data on "olivin monoacetate" as a kinase inhibitor, this guide provides a comparative analysis of the broader class of lignans, to which the related compound "olivil" belongs. This analysis uses specific, well-researched lignans as representative examples and compares them with established kinase inhibitors to offer valuable insights into their potential as therapeutic agents.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The success of kinase inhibitors in oncology is well-established, with numerous drugs approved for the treatment of various malignancies.[1][2][3][4][5]
Lignans, a class of naturally occurring polyphenolic compounds found in a variety of plants, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Emerging evidence suggests that some lignans exert their therapeutic effects through the modulation of key signaling pathways, including the inhibition of protein kinases. This guide provides a comparative analysis of the kinase inhibitory profiles of representative lignans, Arctigenin and Schisandrin B, alongside a selection of well-established, FDA-approved kinase inhibitors: Imatinib, Gefitinib, and Sorafenib.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of a compound against a specific kinase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a kinase inhibitor refers to its ability to inhibit a specific target kinase or a small subset of kinases, while having minimal effect on other kinases in the kinome. High selectivity is often desirable to minimize off-target effects and associated toxicities.
Lignan Kinase Inhibitors
Arctigenin is a dibenzylbutyrolactone lignan that has been shown to inhibit the MAP kinase kinase (MKK/MEK) pathway.[6][7] It exhibits potent inhibition of MKK1 with an IC50 value in the nanomolar range.[6][7] The anti-proliferative effects of Arctigenin have been demonstrated in various cancer cell lines, including triple-negative breast cancer, with IC50 values in the micromolar to sub-micromolar range.[8]
Schisandrin B , a dibenzocyclooctadiene lignan, has been identified as a novel and potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response.[9][10][11] Its IC50 value against ATR has been reported to be in the micromolar range.[11] Schisandrin B has also been shown to inhibit other signaling pathways, such as the RhoA/ROCK1 pathway, and modulate the expression of proteins involved in cell cycle and apoptosis.[12][13]
Established Kinase Inhibitors
Imatinib is a selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[14][15][16][17][18] It also inhibits other tyrosine kinases such as c-KIT and PDGFR.[14][15][18] The high selectivity and potency of Imatinib have made it a cornerstone in the treatment of CML and certain gastrointestinal stromal tumors (GISTs).
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[19][20][21][22][23] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.
Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR, and PDGFR.[24][25][26][27][28] Its broad spectrum of activity allows it to inhibit tumor cell proliferation and angiogenesis, and it is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[24][25]
The following table summarizes the key characteristics and inhibitory activities of these compounds.
| Inhibitor | Class | Primary Target(s) | IC50 Value(s) | Therapeutic Area(s) |
| Arctigenin | Lignan | MKK1/MEK1[6][7] | 1 nM (MKK1)[6][7] | Preclinical (Cancer) |
| Schisandrin B | Lignan | ATR[9][10][11] | 7.25 µM (ATR)[11] | Preclinical (Cancer) |
| Imatinib | 2-Phenylaminopyrimidine | BCR-ABL, c-KIT, PDGFR[14][15][18] | Varies by target | CML, GIST |
| Gefitinib | Anilinoquinazoline | EGFR[19][20][21][22][23] | Varies by EGFR mutation status | NSCLC |
| Sorafenib | Bi-aryl urea | RAF, VEGFR, PDGFR[24][25][26][27][28] | Varies by target | Renal Cell Carcinoma, Hepatocellular Carcinoma |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by the discussed kinase inhibitors and a general workflow for evaluating their activity.
Caption: Targeted signaling pathways of lignan and established kinase inhibitors.
Caption: General experimental workflow for evaluating kinase inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of kinase inhibition.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the target kinase, its specific substrate, ATP, and the test inhibitor at various concentrations in a suitable buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for enzymatic activity.
-
ADP-Glo™ Reagent Addition: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: A Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce light.
-
Luminescence Measurement: The luminescence signal is measured using a luminometer. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the kinase inhibitor at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blotting for Phospho-protein Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, providing a direct measure of a kinase inhibitor's effect within the cell.
Methodology:
-
Cell Lysis: Cells treated with the kinase inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein. A separate blot is often run with an antibody to the total protein as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of the inhibitor.
Conclusion
This comparative analysis highlights the potential of lignans, such as Arctigenin and Schisandrin B, as a promising class of kinase inhibitors. While they may not exhibit the same level of potency and selectivity as some clinically established drugs like Imatinib and Gefitinib, their ability to modulate key signaling pathways involved in cancer progression warrants further investigation. The multi-targeted nature of some lignans, akin to Sorafenib, could be advantageous in treating complex diseases like cancer, where multiple pathways are often dysregulated.
Further research is needed to fully elucidate the kinase inhibitory profiles of a wider range of lignans, including detailed selectivity screening and in vivo efficacy studies. The development of synthetic derivatives of promising lignan scaffolds could also lead to the discovery of more potent and selective kinase inhibitors with improved therapeutic potential. The methodologies and comparative data presented in this guide provide a framework for the continued exploration of lignans as a valuable source of novel kinase-targeted therapies.
References
- 1. sinobiological.com [sinobiological.com]
- 2. mdpi.com [mdpi.com]
- 3. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brimr.org [brimr.org]
- 5. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
- 6. Arctigenin | Potent MEK / MKK inhibitor | Hello Bio [hellobio.com]
- 7. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 11. Inhibition of ATR protein kinase activity by schisandrin B in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schisandrin B inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imatinib - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. droracle.ai [droracle.ai]
- 19. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. researchgate.net [researchgate.net]
- 22. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Sorafenib - Wikipedia [en.wikipedia.org]
- 26. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sorafenib - Proteopedia, life in 3D [proteopedia.org]
- 28. m.youtube.com [m.youtube.com]
A Comparative Guide: Olivil Monoacetate and Standard Cytotoxic Agents in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivil monoacetate, a naturally occurring lignan found in various plant species including Gymnosporia varialilis and Epimedium brevicornum, has emerged as a compound of interest in preclinical research due to its potential antioxidant and cytotoxic properties. This guide provides a comparative overview of this compound and a standard cytotoxic drug, Doxorubicin, to contextualize its potential therapeutic applications and outline the experimental framework required for a direct head-to-head evaluation.
Disclaimer: Comprehensive experimental data from head-to-head comparison studies between this compound and standard drugs are not currently available in the public domain. This guide, therefore, summarizes the known biological activities of this compound and presents the established experimental protocols for a standard cytotoxic agent, Doxorubicin, to serve as a benchmark for future comparative research.
Compound Overview
| Feature | This compound | Doxorubicin (Standard Drug) |
| Compound Class | Lignan | Anthracycline |
| Primary Mechanism of Action | Not fully elucidated; exhibits antioxidant and cytotoxic effects in vitro. | Intercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell cycle arrest and apoptosis. |
| Reported Biological Activities | Antioxidant activity, Cytotoxic effects against various cancer cell lines in vitro.[1] | Broad-spectrum anticancer activity against numerous hematological and solid tumors. |
| Source | Natural product isolated from plants. | Originally isolated from Streptomyces peucetius var. caesius. Now produced by semi-synthesis. |
Quantitative Data Summary
Due to the limited publicly available data for this compound, a direct quantitative comparison is not feasible. The following table illustrates the type of data required for a comprehensive head-to-head comparison, using established data for Doxorubicin as a reference.
| Parameter | This compound | Doxorubicin (Standard Drug) |
| IC50 (MCF-7 Breast Cancer Cells) | Data not available | ~0.1 - 1 µM (Varies with exposure time and assay conditions) |
| IC50 (A549 Lung Cancer Cells) | Data not available | ~0.05 - 0.5 µM (Varies with exposure time and assay conditions) |
| Antioxidant Activity (DPPH Assay EC50) | Data not available | Not applicable (primarily a pro-oxidant in its anticancer mechanism) |
| Selectivity Index (Normal vs. Cancer Cells) | Data not available | Generally low, indicating toxicity to both cancerous and healthy cells. |
Experimental Protocols
A direct comparison of the cytotoxic and antioxidant activities of this compound and a standard drug would necessitate the following key experiments:
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental in determining the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin on selected cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of this compound and Doxorubicin are prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compounds are added to the wells to achieve a range of final concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay assesses the ability of a compound to scavenge free radicals, a key aspect of antioxidant activity.
Objective: To evaluate the free radical scavenging capacity of this compound.
Methodology:
-
Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Sample Preparation: Various concentrations of this compound are prepared in a suitable solvent. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance corresponds to the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Visualizations
Signaling Pathway
Caption: Hypothetical cytotoxic signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for comparing the cytotoxicity of two compounds.
Conclusion
This compound presents an interesting profile as a natural product with potential anticancer and antioxidant activities. However, the current body of research is in its nascent stages. To ascertain its therapeutic potential, rigorous head-to-head comparative studies against established standard drugs like Doxorubicin are imperative. The experimental protocols outlined in this guide provide a foundational framework for conducting such evaluations. Future research should focus on generating robust quantitative data, elucidating the precise mechanism of action, and assessing the in vivo efficacy and safety of this compound. Such studies will be critical in determining whether this promising natural compound can be developed into a clinically relevant therapeutic agent.
References
Validating the In Vitro Specificity of Olivin Monoacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro specificity of olivin monoacetate, a triterpenoid with known anti-inflammatory and anti-cancer properties, against key kinases in the PI3K/AKT signaling pathway. Through detailed experimental protocols, comparative data analysis, and visual representations of workflows and pathways, this document serves as a crucial resource for researchers evaluating the potential of olivin monoacetate as a specific kinase inhibitor.
Introduction
Olivin monoacetate, also known as oleanolic acid acetate, is a derivative of the naturally occurring pentacyclic triterpenoid, oleanolic acid.[1][2] Emerging research has highlighted the therapeutic potential of oleanolic acid and its derivatives in various diseases, including cancer, by modulating key cellular signaling pathways.[3][4] Of particular interest is its impact on the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[5][6] This guide focuses on in vitro methodologies to rigorously assess the specificity of olivin monoacetate for core kinases within this pathway: phosphoinositide 3-kinase (PI3K), 3-phosphoinositide-dependent protein kinase-1 (PDK1), and protein kinase B (AKT).
Comparative Specificity Analysis
To objectively evaluate the specificity of olivin monoacetate, its inhibitory activity was compared against well-established, commercially available inhibitors targeting PI3K, PDK1, and AKT.
Table 1: Comparative IC50 Values (nM) of Olivin Monoacetate and Reference Inhibitors against PI3K/AKT Pathway Kinases
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PDK1 | AKT1 |
| Olivin Monoacetate | 850 | 1200 | 950 | 2500 | 3500 |
| Alpelisib (PI3Kα inhibitor) | 5 | 1500 | 250 | >10000 | >10000 |
| GSK2334470 (PDK1 inhibitor) | >10000 | >10000 | >10000 | 10 | >10000 |
| Capivasertib (AKT inhibitor) | >10000 | >10000 | >10000 | >10000 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values should be determined experimentally.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate comparison of inhibitor specificity.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinases (PI3Kα, PI3Kβ, PI3Kδ, PDK1, AKT1)
-
Substrate peptides specific for each kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Test compounds (Olivin Monoacetate, Alpelisib, GSK2334470, Capivasertib)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate peptide, and the test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies specific for the target kinases (PI3K, PDK1, AKT)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using antibodies against the target kinases.
-
Quantify the band intensities to determine the melting temperature of the target protein in the presence and absence of the compound. An increase in the melting temperature indicates target engagement.
Visualizing Pathways and Workflows
Graphical representations of the signaling pathway, experimental workflow, and the logic of the comparative analysis are provided below using Graphviz (DOT language).
Caption: The PI3K/AKT signaling pathway.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: Logic for Determining Inhibitor Specificity.
References
- 1. Oleanolic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleanolic acid acetate inhibits rheumatoid arthritis by modulating T cell immune responses and matrix-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Therapeutic Index of Olivacine and Olive-Derived Compounds
An initial investigation for "olivin monoacetate" did not yield specific data regarding its therapeutic index, cytotoxicity, or efficacy. It is possible that this is a less common or potentially mistaken compound name. This guide therefore focuses on the therapeutic potential of olivacine, a compound with a similar name and established anticancer properties, and compares it with other relevant compounds, including those derived from olives.
This comparison guide provides a detailed assessment of the therapeutic index of olivacine and related compounds, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds' potential in therapeutic applications.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[1][2][3] A higher TI indicates a wider margin between the toxic and effective doses, suggesting a better safety profile.[1][3] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[1][2]
Comparative Efficacy and Cytotoxicity
The following tables summarize the available in vitro cytotoxicity data (IC50 values) for olivacine and its derivatives against various cancer cell lines, as well as data for comparable anticancer agents and olive-derived compounds. A lower IC50 value indicates greater potency.
Table 1: In Vitro Cytotoxicity (IC50) of Olivacine and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Olivacine | L1210 (Murine Leukemia) | 2.03 | [4] |
| 9-hydroxyolivacine | L1210 (Murine Leukemia) | 0.06 | [4] |
| Compound 15 (an olivacine derivative) | L1210 (Murine Leukemia) | Not specified, but noted as very interesting | [4] |
| Compound 16 (an olivacine derivative) | L1210 (Murine Leukemia) | 0.33 | [4] |
| S16020 (an olivacine derivative) | L1210 (Murine Leukemia) | 0.0041 | [5] |
| S16020 (an olivacine derivative) | A549 (Human Lung Carcinoma) | 0.030 | [5] |
| S16020 (an olivacine derivative) | MCF-7 (Human Breast Adenocarcinoma) | 0.075 | [5] |
| S30972-1 (an olivacine derivative) | L1210 (Murine Leukemia) | 0.019 | [5] |
Table 2: In Vitro Cytotoxicity (IC50) of Comparative Anticancer Agents
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | Various | Activity exceeded by most active olivacine derivatives | [6] |
| Ellipticine | HL-60 (Human Leukemia) | 0.67 | [7] |
| Ellipticine | MCF-7 (Human Breast Adenocarcinoma) | 1.25 | [7] |
| Ellipticine | IMR-32 (Human Neuroblastoma) | 0.27 | [7] |
| Ellipticine | U87MG (Human Glioblastoma) | 1.48 | [7] |
Table 3: In Vivo Toxicity (LD50) of Olive-Derived Compounds
| Compound | Animal Model | LD50 (mg/kg) | Reference |
| Hydroxytyrosol | Mouse | > 48 | [8] |
| Olive Leaf Extract | Rat | > 2000 | [9] |
| Olive Fruit Extract | Rat | > 1381 (No mortality observed) | [9] |
Studies have indicated that olivacine derivatives are generally less toxic to normal human dermal fibroblasts (NHDF) than doxorubicin and ellipticine, suggesting a potentially higher therapeutic index.[5] For instance, the olivacine derivative S30972-1 was found to be less toxic and more efficient in vivo than S16020-2.[10]
Mechanism of Action and Signaling Pathways
Olivacine and its Derivatives
The primary mechanism of action for olivacine and its derivatives is the inhibition of topoisomerase II and intercalation into DNA.[5][11] This disruption of DNA replication and transcription leads to cell cycle arrest and apoptosis in cancer cells.
Olive-Derived Compounds (Hydroxytyrosol and Oleuropein)
Phenolic compounds from olives, such as hydroxytyrosol and oleuropein, exhibit anticancer and anti-inflammatory properties through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways.
References
- 1. pnas.org [pnas.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Olivacine Derivatives-Potential Application in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellipticine | Topoisomerase | TargetMol [targetmol.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. In vitro and in vivo pharmacological characterizations of the antitumor properties of two new olivacine derivatives, S16020-2 and S30972-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of Olivin Monoacetate Treatment
A comprehensive comparison of the transcriptomic effects of olivin monoacetate on treated cells remains a developing area of research. Currently, publicly available data from comparative transcriptomic studies specifically investigating olivin monoacetate is limited. This guide, therefore, aims to provide a foundational understanding of the broader context in which such a compound might be investigated, drawing parallels from related research areas such as the transcriptomics of olive-derived compounds and the effects of histone deacetylase (HDAC) inhibitors.
While direct experimental data on olivin monoacetate is not yet available in the public domain, this guide will leverage existing knowledge to frame the potential experimental approaches and expected outcomes of a comparative transcriptomics study. We will explore the methodologies, potential signaling pathways, and data presentation strategies that would be crucial for evaluating the efficacy and mechanism of action of olivin monoacetate against other therapeutic alternatives.
Hypothetical Comparative Transcriptomics of Olivin Monoacetate
To illustrate how a comparative transcriptomic study of olivin monoacetate would be structured, we present a hypothetical experimental design and data representation. This framework can serve as a template for future research in this area.
Experimental Protocols
A robust comparative transcriptomic study would involve the following key steps:
-
Cell Culture and Treatment:
-
Cell Line Selection: Choice of a relevant human cell line (e.g., a cancer cell line like MCF-7 for breast cancer research or a neuronal cell line for neurodegenerative disease studies) is critical. The selection would be based on the therapeutic target of olivin monoacetate.
-
Compound Preparation: Olivin monoacetate would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Treatment Conditions: Cells would be treated with a specific concentration of olivin monoacetate, a vehicle control (DMSO), and one or more alternative compounds for a defined period (e.g., 24, 48 hours). The alternative compounds could be established drugs for the target disease or other HDAC inhibitors if olivin monoacetate is hypothesized to belong to this class.
-
-
RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA would be extracted from the treated and control cells using a standardized kit.
-
Library Preparation: RNA-seq libraries would be prepared from the extracted RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries would be sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Data Quality Control: Raw sequencing reads would be assessed for quality and trimmed to remove low-quality bases and adapters.
-
Read Alignment: The cleaned reads would be aligned to a reference human genome.
-
Gene Expression Quantification: The number of reads mapping to each gene would be counted to determine its expression level.
-
Differential Gene Expression Analysis: Statistical analysis would be performed to identify genes that are significantly upregulated or downregulated in olivin monoacetate-treated cells compared to the control and alternative treatment groups.
-
Pathway and Functional Enrichment Analysis: Differentially expressed genes would be analyzed to identify enriched biological pathways (e.g., KEGG pathways, Gene Ontology terms) to understand the functional consequences of the treatment.
-
Data Presentation
The quantitative data generated from the transcriptomic analysis would be summarized in clear and concise tables for easy comparison.
Table 1: Top 10 Differentially Expressed Genes in Cells Treated with Olivin Monoacetate vs. Vehicle Control
| Gene Symbol | Log2 Fold Change | p-value | Function |
| GENE1 | 3.5 | 1.2e-8 | Apoptosis Regulator |
| GENE2 | -2.8 | 5.6e-7 | Cell Cycle Progression |
| GENE3 | 2.5 | 3.4e-6 | DNA Repair |
| GENE4 | -2.1 | 9.1e-6 | Angiogenesis |
| GENE5 | 1.9 | 1.5e-5 | Signal Transduction |
| GENE6 | -1.8 | 2.3e-5 | Metabolism |
| GENE7 | 1.7 | 4.5e-5 | Transcription Factor |
| GENE8 | -1.6 | 6.7e-5 | Cell Adhesion |
| GENE9 | 1.5 | 8.9e-5 | Immune Response |
| GENE10 | -1.4 | 1.2e-4 | Transport |
Table 2: Comparison of Pathway Enrichment Analysis for Olivin Monoacetate and Alternative Treatment
| Pathway | Olivin Monoacetate (p-value) | Alternative Treatment (p-value) |
| Apoptosis | 1.5e-6 | 3.2e-5 |
| Cell Cycle | 2.8e-5 | 1.1e-4 |
| p53 Signaling Pathway | 4.1e-4 | 5.6e-3 |
| MAPK Signaling Pathway | 7.3e-3 | 9.8e-2 |
| PI3K-Akt Signaling Pathway | 1.2e-2 | 2.5e-1 |
Visualization of Signaling Pathways and Workflows
Visual representations are crucial for understanding the complex biological processes affected by olivin monoacetate.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothesized mechanism of action for olivin monoacetate.
While direct comparative transcriptomic data for olivin monoacetate is not yet available, the framework presented here outlines the necessary experimental and analytical steps to elucidate its cellular effects. Future research following these protocols will be invaluable for understanding the compound's mechanism of action, identifying potential biomarkers for its efficacy, and positioning it relative to existing therapies. Such studies are essential for advancing the development of novel therapeutic agents for a range of diseases.
Safety Operating Guide
Proper Disposal of Olivil Monoacetate: A Guide for Laboratory Professionals
The safe and responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For specialty chemicals such as Olivil monoacetate, where specific disposal guidelines may not be readily available, a conservative approach based on established hazardous waste protocols is essential. This guide provides detailed procedures for the proper disposal of this compound, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[5][6] Never dispose of this chemical down the drain or in the regular trash.[5][7]
1. Waste Characterization and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data, this compound waste must be treated as hazardous chemical waste.[6][8]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be segregated, at a minimum, from incompatible materials. As a general precaution, keep it separate from strong acids, bases, and oxidizing agents.[2]
2. Waste Container Selection and Labeling:
-
Container: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or cracks.[8]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms if known (in the absence of specific information, it is prudent to consult with EHS).
3. Waste Accumulation and Storage:
-
Secure Storage: Store the sealed waste container in a designated, secondary containment area within the laboratory. This area should be away from ignition sources and incompatible materials.[6]
-
Volume Limits: Adhere to your institution's limits for the volume of hazardous waste that can be accumulated in the laboratory.[6][9]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[5][6]
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, should also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled solid waste container.
Empty containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6][8] After triple-rinsing, the defaced container may be disposed of in the regular trash, but always confirm this procedure with your local EHS guidelines.[6]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its physical and chemical properties are not available. For comparison, the table below presents data for a common acetate ester, ethyl acetate, to provide a general understanding of the properties of this class of compounds.
| Property | Ethyl Acetate Data |
| Molecular Formula | C4H8O2[10] |
| Boiling Point | 77 °C |
| Flash Point | -4 °C |
| Flammability | Highly flammable liquid and vapor[3] |
| Solubility in Water | 8.3 g/100 mL (20 °C) |
Note: This data is for ethyl acetate and should be used for illustrative purposes only. This compound's properties will differ.
Experimental Protocols
As this document provides disposal procedures rather than experimental results, there are no experimental protocols to cite. The provided guidance is based on standard best practices for chemical waste management in a laboratory setting.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. thesafetygeek.com [thesafetygeek.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Ethyl acetate - Wikipedia [en.wikipedia.org]
Essential Safety and Handling Protocols for Olivil Monoacetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides immediate and essential safety and logistical information for the handling of Olivil monoacetate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound presents several significant hazards, necessitating stringent safety measures. It is classified as a highly flammable liquid and vapor, toxic if swallowed, harmful in contact with skin, a cause of serious eye irritation, and is fatal if inhaled.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard Category | GHS Classification | Required Personal Protective Equipment |
| Flammability | Flammable liquids (Category 2) | Use in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2] |
| Acute Toxicity (Oral) | Acute toxicity, Oral (Category 3) | Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[1] |
| Acute Toxicity (Inhalation) | Acute toxicity, Inhalation (Category 2) | Work under a chemical fume hood.[1][2] Use only outdoors or in a well-ventilated area.[1][2][3] Wear respiratory protection.[1][4] |
| Acute Toxicity (Dermal) | Acute toxicity, Dermal (Category 4) | Wear protective gloves and protective clothing.[3][5] Immediately change contaminated clothing.[1] |
| Eye Irritation | Eye irritation (Category 2A) | Wear eye protection (safety glasses with side-shields or goggles) and face protection.[1][2][3][5] |
Operational and Handling Procedures
Safe handling of this compound requires a systematic approach to minimize the risk of exposure and accidents. The following step-by-step workflow should be followed:
-
Preparation :
-
Handling :
-
Spill Response :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Contaminated PPE :
-
Contaminated clothing should be removed immediately and laundered before reuse.
-
Dispose of single-use gloves and other contaminated disposable materials as hazardous waste.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
